Primulagenin A
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
465-95-2 |
|---|---|
Fórmula molecular |
C30H50O3 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
YHGVYECWZWIVJC-TVZJSHMMSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |
SMILES canónico |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |
Origen del producto |
United States |
Foundational & Exploratory
mechanism of action of Primulagenin A
An In-Depth Technical Guide on the Core Mechanism of Action of Primulagenin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PGA) is a pentacyclic triterpenoid saponin that has garnered significant interest for its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core , focusing on its role as a potent inverse agonist of the nuclear receptor RORγ. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: RORγ Inverse Agonism
The primary molecular mechanism of action for this compound is its function as a potent and efficacious inverse agonist of the RAR-related orphan receptor gamma (RORγ). RORγ is a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2][3][4] By binding to the ligand-binding domain of RORγ, this compound reduces the transcriptional activity of this receptor.[1][4] This inhibitory action prevents the differentiation of naïve CD4+ T cells into Th17 cells and curtails the production of their signature pro-inflammatory cytokine, Interleukin-17A (IL-17A).[1][2][3]
Signaling Pathway
This compound exerts its effects by interrupting the RORγ-mediated signaling cascade that is crucial for Th17 cell lineage commitment. This leads to a downstream reduction in IL-17A secretion, a cytokine implicated in the pathogenesis of various autoimmune diseases.
Caption: this compound acts as an inverse agonist of RORγ, inhibiting Th17 differentiation.
Quantitative Data
The potency and efficacy of this compound as a RORγ inverse agonist have been quantified through various in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | ~100 nM | Luciferase Reporter Assay | HEK293 | [1][2][4] |
| Imax | ~90% inhibition | Luciferase Reporter Assay | HEK293 | [1][2][4] |
| IC50 (Gal4) | ~75 nM | RORγ-Gal4 Luciferase Assay | HEK293 | [4] |
| Imax (Gal4) | 68% inhibition | RORγ-Gal4 Luciferase Assay | HEK293 | [4] |
| IC50 (Full-length) | 119 nM | Full-length RORγ Luciferase Assay | HEK293 | [4] |
| Imax (Full-length) | 88% inhibition | Full-length RORγ Luciferase Assay | HEK293 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
RORγ Luciferase Reporter Assay
This assay is used to determine the functional inhibition of RORγ transcriptional activity by this compound.
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in complete DMEM.
-
Cells are transfected with plasmids encoding the nuclear receptor (RORγ), a luciferase reporter with the corresponding response element, and eGFP for normalization, using a calcium phosphate co-precipitation method.[4]
-
After overnight incubation, the medium is changed.
-
-
Treatment and Lysis:
-
Transfected cells are treated with varying concentrations of this compound or vehicle control.
-
Following an 18-hour incubation, cells are lysed.
-
-
Luminescence Measurement:
-
Luciferase activity in the cell lysate is measured using a luminometer.
-
The relative light units (RLU) are normalized to the eGFP fluorescence signal (RFU) to account for transfection efficiency.
-
Caption: Workflow for the RORγ Luciferase Reporter Assay.
Nano Differential Scanning Fluorimetry (nanoDSF)
This technique confirms the direct binding of this compound to the RORγ ligand-binding domain.
-
Sample Preparation:
-
The purified human RORγ ligand-binding domain is prepared in a suitable buffer.
-
The protein is mixed with this compound or a vehicle control.
-
-
Thermal Denaturation:
-
The samples are subjected to a linear temperature ramp.
-
The intrinsic tryptophan fluorescence of the protein is monitored at different wavelengths (e.g., 330 nm and 350 nm).
-
-
Data Analysis:
-
The change in the fluorescence ratio or the emission maximum is plotted against temperature to generate a melting curve.
-
A shift in the melting temperature (Tm) in the presence of this compound indicates direct binding.
-
Murine and Human Th17 Differentiation Assay
This ex vivo assay assesses the effect of this compound on the differentiation of primary T cells.
-
Cell Isolation:
-
For murine studies, CD4+ T cells are isolated from the spleens of mice (e.g., OT-II transgenic mice).
-
For human studies, naïve CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
-
Cell Culture and Differentiation:
-
Isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23).
-
Cells are simultaneously treated with various concentrations of this compound or a vehicle control.
-
-
Analysis:
-
After a culture period of 3-5 days, cells are harvested.
-
The differentiation into Th17 cells is quantified by flow cytometry, staining for intracellular IL-17A and the transcription factor RORγt.
-
Caption: Workflow for the Th17 Differentiation Assay.
Quantitative PCR (qPCR)
qPCR is employed to measure the effect of this compound on the expression of RORγ target genes.
-
Cell Treatment and RNA Extraction:
-
Relevant cell lines (e.g., EL-4, Jurkat T, HepG2) are treated with this compound.
-
Total RNA is extracted from the cells.
-
-
Reverse Transcription:
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
-
qPCR Amplification:
-
The cDNA is used as a template for qPCR with primers specific for RORγ target genes (e.g., IL17A, IL17F, IL23R).
-
Gene expression levels are normalized to a housekeeping gene.
-
Other Potential Activities
While the primary is well-defined as RORγ inverse agonism, related saponin compounds have shown evidence of cytotoxic activity against various cancer cell lines. For instance, primulasaponin has demonstrated cytotoxic effects in A549 (lung carcinoma), LS180 (colon adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 13.6 µM, 9.3 µM, and 23.5 µM, respectively.[5] Further investigation is warranted to determine if this compound shares these cytotoxic properties and to elucidate the specific mechanisms involved, which may be independent of its RORγ activity.
Conclusion
This compound's core mechanism of action is its potent inverse agonism of the RORγ nuclear receptor. This activity effectively suppresses the differentiation of pro-inflammatory Th17 cells and the production of IL-17A, providing a strong rationale for its development as a therapeutic agent for autoimmune and inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and drug development efforts centered on this promising natural product.
References
Primulagenin A as a RORγ Inverse Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Primulagenin A (PGA), a natural pentacyclic triterpenoid, and its function as a potent inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). RORγ, particularly its isoform RORγt, is a critical transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells[1][2][3]. These cells are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, making RORγ a prime therapeutic target[1][4][5]. This document details the quantitative activity of PGA, its mechanism of action, and the experimental protocols used to characterize its function.
Quantitative Data Summary
This compound has been identified as a highly potent and efficacious RORγ inverse agonist. Its activity has been quantified through various in vitro cellular assays, primarily luciferase reporter assays, which measure the transcriptional activity of RORγ. The key quantitative metrics are summarized below.
| Assay Type | Cell Line | Parameter | Value (approx.) | Maximal Inhibition (Imax) |
| RORγ-Gal4 Luciferase Assay | HEK293 | IC50 | 75 nM | 68% |
| Full-length RORγ Luciferase Assay | HEK293 | IC50 | 119 nM | 88% |
Data compiled from bioRxiv preprint.[1]
In these assays, PGA demonstrated a concentration-dependent inhibition of RORγ transcriptional activity.[1] Further studies confirmed that PGA is selective for RORγ over other nuclear receptors like RORα and RORβ.[1] In addition to inhibiting reporter gene activity, PGA effectively downregulates the expression of endogenous RORγ target genes and reduces the secretion of IL-17A, the signature cytokine of Th17 cells.[1][6][7]
Signaling Pathway and Mechanism of Action
RORγt is the master regulator of Th17 cell differentiation.[2] The differentiation process is initiated when naive CD4+ T cells are exposed to cytokines such as TGF-β and IL-6.[8] This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription and committing the cell to the Th17 lineage.[5]
This compound functions as an inverse agonist. It directly binds to the ligand-binding domain (LBD) of the RORγ protein, a fact confirmed by nano differential scanning fluorimetry.[1][6][7][9] This binding event stabilizes a conformation of the receptor that is transcriptionally inactive, leading to a reduction in the basal transcriptional activity of RORγ. Consequently, the expression of pro-inflammatory Th17-associated genes is suppressed.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound as a RORγ inverse agonist.
RORγ Luciferase Reporter Gene Assay
This assay is the primary method for quantifying the inverse agonist activity of compounds on RORγ transcriptional function.[1][10]
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in standard media.[1] Cells are seeded in multi-well plates and co-transfected with two plasmids:
-
An expression vector for a fusion protein of the RORγ ligand-binding domain (LBD) and the Gal4 DNA-binding domain (DBD) (pBIND-RORγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS) (pGL5-luc). A Renilla luciferase or GFP plasmid is often co-transfected for normalization of transfection efficiency.[1][11]
-
-
Compound Treatment: Following transfection (typically 18-24 hours), cells are treated with a dilution series of this compound or a vehicle control (e.g., DMSO).[1][10]
-
Incubation: Cells are incubated with the compound for a defined period, usually 18-24 hours.[1][12]
-
Luciferase Measurement: Cell lysates are collected, and firefly luciferase activity is measured using a luminometer. Renilla luciferase activity or GFP fluorescence is also measured for normalization.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity (or firefly luciferase to GFP fluorescence) is calculated.[9] The results are normalized to the vehicle control, and IC50 values are determined by plotting the normalized activity against the logarithm of the compound concentration and fitting to a dose-response curve.
Murine Th17 Cell Differentiation Assay
This ex vivo assay assesses the effect of PGA on the development of functional Th17 cells from primary T cells.[1]
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Polarization: Isolated T cells are cultured under Th17-polarizing conditions. This typically includes:
-
T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.
-
A cytokine cocktail containing TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 to drive Th17 differentiation and block other lineages.
-
-
Compound Treatment: The cell culture medium is supplemented with various concentrations of this compound or a vehicle control at the start of the culture.
-
Incubation: Cells are cultured for 3-5 days to allow for differentiation.
-
Restimulation and Staining: Before analysis, cells are often restimulated for a few hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause intracellular cytokine accumulation. Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4, RORγt, and IL-17A.
-
Flow Cytometry Analysis: The percentage of CD4+ cells that are positive for both RORγt and IL-17A is quantified using a flow cytometer. A reduction in this population in PGA-treated samples indicates inhibition of Th17 differentiation.[1][9]
Quantitative Reverse-Transcription Polymerase Chain Reaction (qPCR)
qPCR is used to measure the effect of PGA on the expression of RORγ target genes in various cell lines (e.g., HepG2, Jurkat, EL-4).[1]
-
Cell Culture and Treatment: Cells are seeded and treated with this compound or vehicle for a specified time (e.g., 20-24 hours).[1] For some immune cell lines, stimulation with PMA and ionomycin may be performed.[1]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with SYBR Green or a probe-based system and primers specific for RORγ target genes (e.g., IL17A, IL23R) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, comparing the expression in PGA-treated cells to vehicle-treated cells.
IL-17A Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines. It is used to measure the amount of IL-17A protein secreted by cultured cells.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for IL-17A.[13]
-
Sample Addition: Supernatants from Th17 cell cultures (treated with PGA or vehicle) and a series of known IL-17A standards are added to the wells. The plate is incubated to allow IL-17A to bind to the capture antibody.[14][15]
-
Detection: After washing, a biotinylated detection antibody specific for IL-17A is added, followed by an enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP).[14]
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[13][15]
-
Measurement: A stop solution is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of IL-17A in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards.
Preclinical Models for RORγ Inverse Agonists
While specific in vivo studies for this compound were not detailed in the reviewed literature, RORγ inverse agonists are typically evaluated in animal models of Th17-driven autoimmune diseases.[16] These models are crucial for assessing therapeutic efficacy and potential side effects.
-
Imiquimod (IMQ)-Induced Psoriasis Model: This is a widely used acute model where daily topical application of imiquimod cream on mouse skin (e.g., back or ear) induces a robust inflammatory response that mimics human psoriasis.[17][18] Key readouts include skin thickness (acanthosis), erythema, scaling, and histological analysis of immune cell infiltration.[19] RORγ inverse agonists are expected to ameliorate these symptoms.
-
Collagen-Induced Arthritis (CIA) Model: This model, typically induced in DBA/1 mice, mimics human rheumatoid arthritis.[20][21] Mice are immunized with type II collagen, leading to the development of inflammatory arthritis. Efficacy of a test compound is measured by a reduction in clinical arthritis scores, paw swelling, and joint destruction.
-
IL-23 Injection Model: Intradermal injection of recombinant IL-23 can also induce a psoriasis-like skin inflammation, directly activating the IL-23/Th17 axis.[17][18][19] This model is useful for specifically testing compounds that target pathways downstream of IL-23, including RORγt.
Conclusion
This compound is a potent, natural product-derived RORγ inverse agonist.[1][6][7] It effectively suppresses RORγ transcriptional activity at nanomolar concentrations, leading to the inhibition of Th17 cell differentiation and the downregulation of pro-inflammatory gene expression.[1][9] The detailed experimental protocols provided herein serve as a foundation for the continued investigation and characterization of PGA and other novel RORγ modulators. Its high potency and efficacy in cellular and ex vivo assays position this compound as a promising lead compound for the development of new therapeutics for Th17-mediated autoimmune and inflammatory diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 4. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Location of CD4+ T cell Priming Regulates the Differentiation of Th1 and Th17 cells and their Contribution to Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. novusbio.com [novusbio.com]
- 15. Human IL-17A ELISA Kit (KAC1591) - Invitrogen [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 20. Erianin alleviates collagen-induced arthritis in mice by inhibiting Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Primulagenin A
Introduction
This compound (PGA), a pentacyclic triterpenoid saponin, has emerged as a promising natural compound with significant biological activities.[1] Isolated from plants of the Primula genus, PGA is being increasingly investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, potential anticancer, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Core Biological Activities of this compound
This compound exhibits a range of biological effects, with its anti-inflammatory action being the most well-characterized. Its potential as an anticancer and antiviral agent is also an active area of investigation, often inferred from the activities of structurally related compounds.
Anti-inflammatory Activity: A Potent RORγ Inverse Agonist
The primary anti-inflammatory mechanism of this compound is its function as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγ).[2][3] RORγ is a key nuclear receptor that acts as a master regulator of pro-inflammatory Th17 cell differentiation.[2][3][4] Th17 cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[4]
By binding to the RORγ ligand-binding domain, PGA inhibits the transcriptional activity of this receptor.[2][3] This leads to a concentration-dependent downregulation of RORγ target genes and a subsequent reduction in the differentiation of both murine and human Th17 cells.[2][3][4] Consequently, the production of the pro-inflammatory cytokine IL-17A by Th17 cells is diminished.[2][3]
Quantitative Data for RORγ Inverse Agonism
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~100 nM | RORγ-Gal4 Luciferase Assay (HEK293 cells) | [2][3][4] |
| Imax | ~90% | RORγ-Gal4 Luciferase Assay (HEK293 cells) | [2][3] |
Signaling Pathway: this compound Inhibition of RORγ
Caption: this compound inhibits RORγ, leading to reduced Th17 differentiation and IL-17A production.
Potential Anticancer Activity
While direct studies on the anticancer effects of this compound are limited, the activities of other natural compounds with similar structures provide a strong rationale for its investigation in this area. Compounds like Plumbagin and Diosgenin have demonstrated significant anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6][7][8]
Probable Mechanisms of Action:
-
Induction of Apoptosis: Many natural compounds trigger programmed cell death in cancer cells.[9] Apigenin, for instance, induces apoptosis by downregulating inhibitor of apoptosis proteins (IAPs) like XIAP, c-IAP1, and c-IAP2, and by promoting the dissociation of the pro-apoptotic protein Bax from Ku70.[10] It is plausible that PGA could act through similar pathways involving the activation of caspases and modulation of the Bcl-2 family of proteins.[11][12]
-
Cell Cycle Arrest: Plumbagin has been shown to cause cell cycle arrest in the G2/M phase in non-small cell lung cancer cells by downregulating regulatory proteins such as cyclinB1 and Cdc25B.[8]
-
Targeting Pro-Survival Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as NF-κB, STAT3, and PI3K/Akt, are potential targets for PGA.[5][7] Inhibition of these pathways can suppress cancer cell proliferation, survival, and metastasis.
Hypothesized Anticancer Signaling Pathway for PGA
References
- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Anticancer mechanism of plumbagin, a natural compound, on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apigenin induces apoptosis by targeting inhibitor of apoptosis proteins and Ku70-Bax interaction in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin-induced-apoptosis is mediated by the activation of PKCdelta and caspases in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of caspase-dependent, p53-mediated apoptosis by apigenin in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Primulagenin A: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primulagenin A, a pentacyclic triterpenoid saponin derived from plants of the Primula genus, has emerged from its traditional use in herbal medicine as a potent modulator of the immune system. Historically, the roots of Primula species (Primulae radix) have been used as an expectorant for coughs and colds. Modern phytochemical research has identified this compound as a key bioactive constituent, revealing its function as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγt). RORγt is the master transcription factor for the differentiation of pro-inflammatory Th17 cells, which are pivotal in the pathogenesis of numerous autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its traditional context, molecular mechanism, quantitative biological data, detailed experimental protocols for its study, and its effects on key signaling pathways.
Traditional Use of Primula Root
The rhizomes and roots of Primula veris (cowslip) and Primula elatior (oxlip), collectively known as Primulae radix, have a long history in European traditional medicine. These preparations are primarily recognized for their secretolytic and expectorant properties, making them a common remedy for catarrhs of the respiratory tract, coughs, and colds. The saponins within the roots, from which this compound is derived, are believed to cause a reflex-based increase in bronchial mucus secretion via mild irritation of the gastric mucosa, which facilitates the coughing up of phlegm. While traditionally used for respiratory ailments, the immunomodulatory activities of its constituents were not understood at a molecular level until recently.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol | PubChem |
| Molecular Formula | C₃₀H₅₀O₃ | PubChem |
| Molecular Weight | 458.7 g/mol | PubChem |
| Class | Oleanane Triterpenoid | - |
Quantitative Biological Data
Quantitative data on this compound is primarily focused on its interaction with RORγt. Data regarding its broader cytotoxicity and specific in vivo efficacy is limited in publicly available literature. The tables below summarize the available data and provide context with data from other relevant RORγt inverse agonists.
Table 3.1: In Vitro Efficacy of this compound
| Parameter | Assay System | Cell Line | Value | Reference |
| IC₅₀ | RORγ-Gal4 Luciferase Assay | HEK293 | ~75 nM | [1] |
| IC₅₀ | Full-length RORγ Luciferase Assay | HEK293 | 119 nM | [1] |
| Iₘₐₓ (Inhibition) | RORγ-Gal4 Luciferase Assay | HEK293 | 68% at 10 µM | [1] |
| Iₘₐₓ (Inhibition) | Full-length RORγ Luciferase Assay | HEK293 | 88% at 10 µM | [1] |
Table 3.2: In Vitro Cytotoxicity
Direct CC₅₀ values for this compound are not extensively reported. However, the primary research indicates a lack of cytotoxicity at the concentrations used for its immunomodulatory assessment.[1] For context, other oleanane triterpenoids have shown varied cytotoxicity.
| Compound | Cell Line | CC₅₀ / IC₅₀ | Reference |
| This compound | Not specified | Non-cytotoxic at concentrations up to 10 µM | [1] |
| Oleanolic Acid Derivative (α-hederin) | AGS (Gastric Adenocarcinoma) | IC₅₀ ≈ 12.5 µM (24h) | [2] |
| RORγt Inverse Agonist (8e) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ = 54 µM | [3] |
Table 3.3: In Vivo Efficacy of RORγt Inverse Agonists (for context)
No specific in vivo dose-response data for this compound is currently available. The following table presents data for other small molecule RORγt inverse agonists in relevant autoimmune disease models to illustrate the potential therapeutic efficacy.
| Compound | Animal Model | Dosing | Key Result | Reference |
| JNJ-54271074 | Murine Collagen-Induced Arthritis | Oral, dose-dependent | Dose-dependently suppressed joint inflammation | [4] |
| GSK2981278 | Imiquimod-Induced Psoriasis (Mouse) | Topical | Reduced epidermal hyperplasia and skin thickness | [2] |
| Unnamed Triazine Derivative | Imiquimod-Induced Psoriasis (Mouse) | 50 mg/kg, i.p., twice daily | 57% reduction in total PASI score | [5] |
Molecular Mechanism and Signaling Pathways
The primary mechanism of action for this compound is its function as a potent and efficacious inverse agonist of the nuclear receptor RORγt.
RORγt and Th17 Cell Differentiation
RORγt is the lineage-defining transcription factor for T helper 17 (Th17) cells. Upon activation of naive CD4+ T cells in the presence of cytokines like TGF-β and IL-6, RORγt expression is induced. RORγt then drives the transcription of genes essential for the Th17 phenotype, most notably Interleukin-17A (IL-17A) and IL-17F. These cytokines are potent mediators of inflammation and are critical for clearing certain extracellular pathogens but are also major drivers of pathology in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1]
This compound as a RORγt Inverse Agonist
As an inverse agonist, this compound binds to the ligand-binding domain of RORγt and stabilizes a conformation that is transcriptionally inactive. This action leads to several downstream effects:
-
Inhibition of RORγt Transcriptional Activity: this compound directly reduces the ability of RORγt to activate the transcription of its target genes.[1]
-
Suppression of Th17 Differentiation: By inhibiting RORγt, this compound effectively blocks the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1]
-
Reduction of IL-17 Production: Consequently, the production and release of IL-17A from both differentiating and pre-differentiated Th17 cells are significantly reduced.[1]
Signaling Pathway Diagram
Caption: RORγt-mediated Th17 differentiation pathway and the inhibitory action of this compound.
Experimental Protocols
This section details key methodologies for the isolation and functional characterization of this compound.
Extraction and Isolation of this compound from Primula Root
This protocol is adapted from the phytochemical processing described in the literature.[1]
-
Maceration: Macerate dried, cut roots of Primula sp. (approx. 1 kg) with 3 L of methanol (MeOH) at room temperature (22°C). Repeat the process three times, each for 48 hours.
-
Solvent Removal: Combine the MeOH extracts and remove the solvent under vacuum to obtain a crude extract.
-
Liquid-Liquid Partition: Reconstitute the extract in a 1:1 mixture of MeOH and water. Perform liquid-liquid partition using petroleum ether to remove nonpolar constituents. Collect the aqueous MeOH phase.
-
Acid Hydrolysis: Acidify the combined aqueous MeOH phases to a pH of 1.5 by adding concentrated HCl. To hydrolyze the saponins to their sapogenin form (this compound), heat the mixture at 95°C for several hours, with stirring.
-
Monitoring: Monitor the progress of the hydrolysis via Thin Layer Chromatography (TLC) until the saponin spots disappear.
-
Purification: Following hydrolysis, the crude this compound can be further purified using standard chromatographic techniques such as column chromatography on silica gel.
RORγ Luciferase Reporter Assay
This protocol assesses the inverse agonist activity of this compound on RORγ.
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with three plasmids:
-
An expression vector for a RORγ-Gal4 fusion protein (where the RORγ ligand-binding domain is fused to the Gal4 DNA-binding domain).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 Upstream Activating Sequence (UAS).
-
A control plasmid for transfection efficiency normalization (e.g., expressing eGFP or Renilla luciferase).
-
-
Compound Treatment: After 24 hours, plate the transfected cells into 96-well plates. Treat the cells with various concentrations of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add the luciferase substrate to each well and measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luciferase signal to the control reporter signal (if applicable). Plot the normalized luminescence against the log of the compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Ex Vivo Murine Th17 Cell Differentiation Assay
This protocol evaluates the effect of this compound on the differentiation of primary T cells.
-
Cell Isolation: Isolate total splenocytes from OT-II transgenic mice (whose T cells recognize an ovalbumin peptide).
-
Cell Culture: Culture the splenocytes under Th17 polarizing conditions. This typically includes:
-
Basal medium (e.g., RPMI-1640)
-
T cell activators: Anti-CD3 and Anti-CD28 antibodies.
-
Th17 polarizing cytokines: TGF-β and IL-6.
-
Neutralizing antibodies: Anti-IFN-γ and Anti-IL-4 (to prevent differentiation into other T helper subsets).
-
The specific antigen (e.g., OVA peptide).
-
-
Compound Treatment: Simultaneously treat the cultures with a vehicle control, a positive control (e.g., another RORγ inverse agonist), and varying concentrations of this compound.
-
Incubation: Culture the cells for 3 days.
-
Restimulation and Staining: Restimulate the cells for a few hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular cytokine accumulation.
-
Flow Cytometry: Stain the cells for surface markers (e.g., CD4) and then, after fixation and permeabilization, for intracellular markers: RORγt and IL-17A.
-
Analysis: Analyze the cells using a flow cytometer. Gate on the live CD4+ T cell population and quantify the percentage of cells that are positive for both RORγt and IL-17A.
Experimental and Logical Workflows
Workflow for Isolation and Screening
The following diagram illustrates the logical workflow from the traditional source material to the identification of biological activity.
References
- 1. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of Primulagenin A in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, a class of chronic inflammatory conditions, represent a significant and growing global health challenge. The dysregulation of the T helper 17 (Th17) cell lineage and its signature cytokine, Interleukin-17 (IL-17), is a key pathogenic driver in many of these disorders. Primulagenin A (PGA), a pentacyclic triterpenoid saponin, has emerged as a promising natural product with potent immunomodulatory properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound in autoimmune diseases, focusing on its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction to this compound
This compound (PGA) is a naturally occurring pentacyclic triterpenoid.[1] Its chemical structure is characterized by an oleanane backbone with hydroxyl groups at the 3β, 16α, and 28 positions.[1] PGA has been isolated from various plant sources, most notably from the roots of Primula species (Primrose) and Eleutherococcus senticosus (Siberian ginseng).[2] Historically, extracts from these plants have been used in traditional medicine for their anti-inflammatory and other therapeutic properties. Recent scientific investigations have begun to elucidate the specific molecular mechanisms underlying these effects, with a particular focus on the immunomodulatory activities of PGA.
Core Mechanism of Action: RORγ Inverse Agonism
The primary mechanism through which this compound exerts its immunomodulatory effects is by acting as a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[2][3][4] RORγ is a nuclear receptor that functions as a master transcriptional regulator for the differentiation of pro-inflammatory Th17 cells.[5][6] Th17 cells are a critical subset of CD4+ T helper cells that, through the production of cytokines such as IL-17A, IL-17F, and IL-22, play a central role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease (IBD), and multiple sclerosis (MS).[2][4]
As an inverse agonist, PGA binds to the ligand-binding domain (LBD) of RORγ and promotes a conformational change that leads to the recruitment of co-repressors, thereby inhibiting the transcriptional activity of the receptor.[5][7] This action effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and reduces the production of their hallmark pro-inflammatory cytokines.[2][3]
Quantitative Data on RORγ Inhibition
The potency and efficacy of this compound as a RORγ inverse agonist have been quantified in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | Parameter | Value | Reference |
| RORγ-Gal4 Luciferase Assay | HEK293 | IC50 | ~100 nM | [2][3] |
| Full-length RORγ Luciferase Assay | HEK293 | Imax | ~90% inhibition | [2][3] |
Effects on Th17 Cell Differentiation and Function
The inverse agonism of RORγ by this compound translates into a significant inhibition of Th17 cell differentiation and the downregulation of key Th17-related genes and cytokines.
Inhibition of Th17 Cell Differentiation
In vitro studies have demonstrated that PGA dose-dependently inhibits the differentiation of both murine and human naïve CD4+ T cells into the Th17 lineage under polarizing conditions.[2][3]
Downregulation of RORγ Target Genes and Cytokines
Treatment with this compound leads to a significant reduction in the expression of RORγ target genes that are crucial for Th17 cell function and the inflammatory cascade in autoimmune diseases.
| Target Gene/Cytokine | Cell Type/Model | Effect of PGA Treatment | Reference |
| Il17a | Murine Th17 cells | Dose-dependent decrease in mRNA expression | [2] |
| Il17f | Murine Th17 cells | Dose-dependent decrease in mRNA expression | [2] |
| Il23r | Murine Th17 cells | Dose-dependent decrease in mRNA expression | [2] |
| IL-17A | Human Th17 cells | Reduced proportion of IL-17A-producing cells | [2][3] |
Signaling Pathway
The primary signaling pathway affected by this compound in the context of autoimmune disease is the RORγ-mediated Th17 differentiation pathway. The following diagram illustrates the key components of this pathway and the point of intervention by PGA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.
RORγ Inverse Agonist Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of RORγ.
Materials:
-
HEK293T cells
-
Expression plasmids: pBIND-GAL4-RORγ-LBD (encodes a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain) and pGL5-UAS-luciferase (contains a luciferase reporter gene under the control of a GAL4 upstream activating sequence)
-
Transfection reagent (e.g., FuGENE 6)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.
-
Transfection: Co-transfect the cells with the pBIND-GAL4-RORγ-LBD and pGL5-UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Spleen and lymph nodes from C57BL/6 mice
-
Naïve CD4+ T cell isolation kit
-
24-well tissue culture plates
-
Anti-CD3ε and anti-CD28 antibodies
-
Recombinant murine IL-6 and TGF-β1
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor)
-
Fluorochrome-conjugated antibodies against CD4, IL-17A, and RORγt
-
Flow cytometer
Protocol:
-
Naïve T Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a negative selection kit.
-
Plate Coating: Coat 24-well plates with anti-CD3ε antibody overnight at 4°C.
-
Cell Culture: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Th17 Polarization: Add soluble anti-CD28 antibody, recombinant IL-6, recombinant TGF-β1, anti-IFN-γ, and anti-IL-4 to the cell culture to induce Th17 differentiation.
-
PGA Treatment: Simultaneously, add different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Staining: On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours. Then, perform surface staining for CD4 followed by intracellular staining for IL-17A and RORγt.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.
Nano Differential Scanning Fluorimetry (nanoDSF)
This technique is used to confirm the direct binding of this compound to the RORγ ligand-binding domain (LBD) and assess its effect on protein thermal stability.
Materials:
-
Purified recombinant RORγ LBD protein
-
This compound
-
nanoDSF instrument (e.g., Prometheus)
-
Capillaries
Protocol:
-
Sample Preparation: Prepare a solution of the RORγ LBD protein at a final concentration of 1 µM in a suitable buffer. Prepare a stock solution of this compound in DMSO.
-
Mixing: Mix the protein solution with this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a known RORγ ligand as a positive control.
-
Capillary Loading: Load the samples into the nanoDSF capillaries.
-
Thermal Denaturation: Place the capillaries in the instrument and apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/min.
-
Data Acquisition: The instrument will monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the ratio of the fluorescence intensities (350 nm/330 nm). A shift in the Tm in the presence of PGA compared to the vehicle control indicates direct binding and a stabilizing or destabilizing effect.
Potential in Animal Models of Autoimmune Disease
While specific in vivo studies with this compound in established autoimmune disease models are not yet extensively published in peer-reviewed literature, its potent in vitro activity as a RORγ inverse agonist strongly suggests its therapeutic potential in such models. The following are standard protocols for relevant animal models where PGA could be evaluated.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Protocol Outline:
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and immunize DBA/1J mice via intradermal injection at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
PGA Treatment: Begin treatment with this compound (e.g., daily intraperitoneal or oral administration) at the time of the booster injection or upon the first signs of arthritis.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity of inflammation in the paws.
-
Histological and Biomarker Analysis: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected to measure levels of pro-inflammatory cytokines and anti-collagen antibodies.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis.
Protocol Outline:
-
Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in CFA. Administer pertussis toxin on day 0 and day 2 post-immunization.
-
PGA Treatment: Initiate treatment with this compound before the expected onset of clinical signs or at the first sign of disease.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and score the disease severity.
-
Immunological and Histological Analysis: At the end of the study, isolate mononuclear cells from the central nervous system to analyze the infiltration of immune cells, particularly Th17 cells, by flow cytometry. Spinal cords can be processed for histological analysis of demyelination and inflammation.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential for the treatment of autoimmune diseases through its potent inverse agonism of RORγ. The available in vitro data strongly supports its ability to inhibit Th17 cell differentiation and function, key drivers of autoimmune pathology. Future research should focus on comprehensive in vivo studies using models such as CIA and EAE to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Further optimization of its structure could lead to the development of novel, highly potent, and selective RORγ inverse agonists for the clinical management of a wide range of autoimmune and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the promising therapeutic applications of this natural product.
References
- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Primulagenin A from Primula Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulagenin A, a pentacyclic triterpenoid saponin, is a key bioactive compound found in the roots of various Primula species.[1] It has garnered significant interest within the scientific community, particularly for its potent inverse agonist activity on the nuclear receptor RORγ (RAR-related orphan receptor gamma).[2][3][4] RORγ is a critical regulator of pro-inflammatory Th17 cells, which are implicated in a range of autoimmune diseases.[2][3][4] This makes this compound a promising candidate for the development of novel therapeutics for inflammatory and autoimmune disorders.
These application notes provide detailed protocols for the extraction and isolation of this compound from Primula root, along with methods for its quantification. The information is intended to guide researchers in obtaining this valuable compound for further biological and pharmacological studies.
Data Presentation: Quantitative Analysis of Saponins in Primula Species
The concentration of saponins, including this compound, can vary significantly depending on the Primula species and the extraction method employed. The following tables summarize quantitative data from various studies.
| Primula Species | Saponin | Concentration (% in roots) | Reference |
| Primula grandis L. | Primulasaponin I | 15-20% | [5] |
| Various Primula species | Primulasaponin I | > 5% in nine species | [5] |
| Primula vulgaris Huds. | Primulasaponin II | High | [5] |
| P. megaseifolia Boiss. & Bal. | Primulasaponin II | High | [5] |
| Various Primula species | Sakurasosaponin | > 5% in seven species | [5] |
| Extraction Method | Analyte | Concentration | Reference |
| HPLC of Primulae extractum fluidum | Primula acid 1 (Primulasaponin 1) | 0.2793 mg/g of extract | [6][7] |
| Hydrothermal Extraction of Acanthophyllum glandulosum root (model for saponin extraction) | Saponin | 0.080 ppm (optimized) | [8] |
Experimental Protocols
Protocol 1: Solvent-Based Extraction of this compound from Primula Root
This protocol outlines a conventional method for extracting saponins from dried Primula root using a solvent system. Methanol has been shown to be an effective solvent for the extraction of saponins and phenolic glycosides from Primula roots.[9]
Materials and Equipment:
-
Dried and powdered Primula root
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Beakers, flasks, and other standard laboratory glassware
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried Primula root and place it into a 250 mL Erlenmeyer flask.
-
Extraction:
-
Add 100 mL of 50% (v/v) aqueous methanol to the flask. This solvent system has been found to be optimal for the extraction of biologically active saponins.[9]
-
Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
After sonication, macerate the mixture for 24 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract at 4°C in a tightly sealed container, protected from light, until further purification.
Protocol 2: Isolation and Purification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and effective technique for the isolation and purification of individual saponins from crude plant extracts.[7][10][11]
Materials and Equipment:
-
Crude Primula root extract (from Protocol 1)
-
HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or Phosphoric acid (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of 0.2% phosphoric acid in water (A) and acetonitrile (B).[7] An alternative is 0.05% formic acid in water (A) and acetonitrile (B).[9]
-
Gradient Program: A typical gradient could be: 0-15 min, 18% B; 15-28 min, to 45% B; 28-35 min, to 18% B; 35-40 min, 18% B.[9] The gradient should be optimized based on the specific column and system used.
-
Flow Rate: 1.25 mL/min[7]
-
Column Temperature: 25°C[7]
-
Injection Volume: 20 µL[7]
-
Detection: UV detection at 195 nm.[7] An ELSD is also highly effective for saponin detection as they often lack a strong chromophore.[10]
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analytical identification.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Evaporation: Remove the solvent from the purified fractions using a rotary evaporator or lyophilizer to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of this compound as a RORγ Inverse Agonist
Caption: this compound inhibits the RORγ signaling pathway.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the extraction, isolation, and quantification of this compound from Primula root. The identification of this compound as a potent inverse agonist of RORγ highlights its therapeutic potential and underscores the importance of robust methods for its procurement.[2][3][4] Researchers and drug development professionals can utilize this information to further explore the pharmacological properties of this promising natural product. It is important to note that optimization of these protocols may be necessary depending on the specific Primula species and the available laboratory equipment.
References
- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. In Search of High-Yielding and Single-Compound-Yielding Plants: New Sources of Pharmaceutically Important Saponins from the Primulaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermally extraction of saponin from Acanthophyllum glandulosum root – Physico-chemical characteristics and antibacterial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 11. Structures of the two saponins isolated from commercially available root extract of Primula sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Primulagenin A in an In Vitro Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulagenin A (PGA) has been identified as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[1][2] This makes RORγ an attractive therapeutic target for autoimmune diseases such as psoriasis.[1][2] The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and is well-suited for screening and characterizing compounds that modulate the activity of transcription factors like RORγ.[3][4] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to measure the in vitro activity of this compound on RORγ.
Principle of the Assay
This assay employs a dual-luciferase reporter system to specifically measure the transcriptional activity of RORγ in response to this compound. The system utilizes two separate luciferase enzymes: Firefly luciferase and Renilla luciferase.
A Firefly luciferase reporter construct is used where the luciferase gene is under the transcriptional control of a promoter containing RORγ response elements (ROREs). When RORγ is active, it binds to these ROREs and drives the expression of Firefly luciferase. The second plasmid contains a constitutively expressed Renilla luciferase gene, which serves as an internal control to normalize for variations in cell number and transfection efficiency.
This compound, as an inverse agonist, is expected to bind to RORγ and reduce its transcriptional activity. This leads to a decrease in the expression of Firefly luciferase, resulting in a lower luminescent signal. The ratio of Firefly to Renilla luciferase activity is calculated to determine the specific inhibitory effect of this compound on the RORγ signaling pathway.
Data Presentation
Table 1: Quantitative Analysis of this compound Activity on RORγ
| Assay Type | Parameter | Value | Reference |
| Gal4-RORγ Luciferase Assay | IC50 | ~75 nM | [5] |
| Gal4-RORγ Luciferase Assay | Imax (at 10 µM) | 68% inhibition | [5] |
| Full-length RORγ Luciferase Assay | IC50 | ~100-119 nM | [1][2][5] |
| Full-length RORγ Luciferase Assay | Imax (at 10 µM) | ~88-90% inhibition | [1][2][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: RORγ Signaling Pathway Inhibition by this compound.
Caption: Luciferase Reporter Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells
-
Plasmids:
-
RORγ expression vector (full-length or Gal4-RORγ fusion)
-
Firefly luciferase reporter vector with RORγ response elements (ROREs)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Transfection Reagent: (e.g., Lipofectamine™ 3000, PEI)
-
Compound: this compound (PGA)
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent II (Firefly luciferase substrate)
-
Stop & Glo® Reagent (Renilla luciferase substrate and Firefly luciferase inhibitor)
-
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer with dual injectors
-
White, opaque 96-well microplates
-
Standard sterile cell culture flasks, plates, and pipettes
-
Protocol for RORγ Inverse Agonist Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format. Adjust volumes as needed for other formats.
Day 1: Cell Seeding and Transfection
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before transfection, seed HEK293 cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a DNA mixture containing:
-
100 ng of the RORγ expression plasmid
-
100 ng of the RORE-luciferase reporter plasmid
-
10 ng of the Renilla luciferase control plasmid
-
-
Follow the manufacturer's protocol for your chosen transfection reagent to prepare the transfection complexes.
-
Add the transfection complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Day 2: Compound Treatment
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Day 3: Cell Lysis and Luminescence Measurement
-
Cell Lysis:
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II, wait 2 seconds, and then measure the Firefly luminescence for 10 seconds.
-
Following the Firefly measurement, inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.
-
Transfer 20 µL of the cell lysate from each well to a new white, opaque 96-well plate for reading, or perform the assay directly in the culture plate if compatible with the luminometer.
-
Initiate the reading sequence on the luminometer.
-
Data Analysis and Interpretation
-
Normalization:
-
For each well, calculate the ratio of the Firefly luciferase reading to the Renilla luciferase reading. This normalized ratio represents the relative luciferase activity.
-
Relative Activity = Firefly Luminescence / Renilla Luminescence
-
-
Calculation of Percent Inhibition:
-
Normalize the data to the vehicle control to determine the percent activity for each concentration of this compound.
-
% Activity = (Relative Activity of Treated Sample / Average Relative Activity of Vehicle Control) x 100
-
Calculate the percent inhibition:
-
% Inhibition = 100 - % Activity
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of RORγ activity.
-
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent pipetting, proper cell mixing before seeding, and uniform cell health.
-
Low luciferase signal: Optimize transfection efficiency by adjusting the DNA-to-transfection reagent ratio and cell density. Ensure the lysis buffer is at room temperature and that complete lysis has occurred.
-
High background signal: Use a white, opaque plate to prevent crosstalk between wells. Ensure that the luminometer is properly calibrated and that the reagents are fresh.
-
Compound interference: Some compounds can directly inhibit the luciferase enzyme.[6] To test for this, a cell-free assay can be performed by adding the compound directly to a lysate from cells expressing luciferase.
References
Application Notes and Protocols for Developing Cell-Based Assays for Primulagenin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulagenin A (PGA) is a naturally occurring triterpenoid sapogenin that has been identified as a potent and selective inverse agonist of the nuclear receptor RORγ (RAR-related orphan receptor gamma).[1][2][3][4] RORγ is a key transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][4] These cells are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][4] By inhibiting RORγ activity, this compound suppresses the expression of RORγ target genes and curtails the differentiation of Th17 cells, highlighting its therapeutic potential in modulating inflammatory and autoimmune responses.[2][3][4]
These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to investigate the biological activity of this compound and similar compounds targeting the RORγ signaling pathway. The protocols detailed below cover essential assays for determining potency, efficacy, cytotoxicity, and the functional impact on immune cell differentiation.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key quantitative data from in vitro cell-based assays performed on this compound.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| RORγ Inverse Agonist Activity | HEK293 cells (Gal4-based luciferase assay) | IC50 | ~100 nM | [1][2] |
| RORγ Inverse Agonist Activity | HEK293 cells (luciferase assay) | Imax | up to 88-90% | [1][2][4] |
| Th17 Differentiation Inhibition | Murine OT-II splenocytes | - | Concentration-dependent | [2][4] |
| Th17 Differentiation Inhibition | Human CD4+ T cells | - | Concentration-dependent | [2][4] |
| Cytotoxicity | HEK293 cells (Resazurin conversion assay) | - | No cytotoxic effects observed | [1][2] |
Experimental Protocols
RORγ Reporter Gene Assay (Luciferase-Based)
This assay is designed to quantify the inverse agonist activity of this compound on the RORγ nuclear receptor.
Principle: HEK293 cells are co-transfected with plasmids encoding for the RORγ receptor (either the full-length protein or a Gal4 DNA-binding domain fusion), a luciferase reporter gene under the control of a RORγ-responsive promoter, and a constitutively expressed control reporter (e.g., eGFP or Renilla luciferase) for normalization. A decrease in luciferase activity in the presence of the test compound indicates inverse agonist activity.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Expression plasmids:
-
RORγ (full-length or Gal4-DBD fusion)
-
Luciferase reporter with RORγ response elements (e.g., UAS-luc)
-
Normalization control (e.g., pEGFP)
-
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer and Fluorometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the RORγ expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions to allow complex formation.
-
Add the transfection complex to the cells.
-
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh complete DMEM containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[2]
-
Measurement:
-
If using a fluorescent normalization control (e.g., eGFP), measure the fluorescence intensity.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal (Relative Light Units, RLU) to the fluorescence signal (Relative Fluorescence Units, RFU) for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the normalized RLU/RFU ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (Resazurin Conversion)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
HEK293 cells (or other relevant cell lines)
-
Complete DMEM
-
This compound
-
Digitonin (positive control for cytotoxicity)
-
Resazurin sodium salt solution (10 µg/mL in DMEM without phenol red)
-
96-well cell culture plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the reporter gene assay protocol.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the primary assay. Include a vehicle control and a positive control (digitonin).
-
Incubation: Incubate for the same duration as the primary assay (e.g., 18-24 hours).
-
Resazurin Addition: Carefully remove the medium and replace it with 100 µL of the resazurin solution.
-
Incubation: Incubate for 2-5 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate wavelengths.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in fluorescence indicates cytotoxicity.
In Vitro Th17 Differentiation Assay
This assay assesses the functional impact of this compound on the differentiation of naive T cells into Th17 cells.
Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies). The effect of the test compound on the differentiation process is quantified by measuring the percentage of cells expressing the key Th17 markers, RORγt and IL-17A, using flow cytometry.
Materials:
-
Murine splenocytes (from OT-II transgenic mice for antigen-specific stimulation) or human peripheral blood mononuclear cells (PBMCs) for CD4+ T cell isolation.
-
Naive CD4+ T cell isolation kit.
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.
-
Th17-polarizing cytokines: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies.
-
T cell activation reagents: Anti-CD3 and anti-CD28 antibodies or specific antigen (e.g., OVA peptide for OT-II cells).
-
This compound.
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A).
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies: Anti-CD4, anti-RORγt, anti-IL-17A.
-
Flow cytometer.
Protocol:
-
T Cell Isolation: Isolate naive CD4+ T cells from murine splenocytes or human PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Activation and Polarization:
-
Coat a 48-well plate with anti-CD3 antibody.
-
Seed the isolated T cells in the coated plate.
-
Add soluble anti-CD28 antibody and the Th17-polarizing cytokine cocktail to the culture medium.
-
Add different concentrations of this compound or vehicle control.
-
-
Culture: Culture the cells for 3-4 days at 37°C, 5% CO2.
-
Restimulation: On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail to enhance intracellular cytokine expression.
-
Staining:
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for the intracellular markers RORγt and IL-17A.
-
-
Flow Cytometry: Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the CD4+ T cell population and quantify the percentage of cells that are positive for both RORγt and IL-17A. Compare the percentages in this compound-treated samples to the vehicle control.
Mandatory Visualizations
References
Application Notes and Protocols: Studying Primulagenin A using HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulagenin A (PGA) is a natural triterpenoid saponin that has garnered significant interest for its pharmacological activities. A key application in cellular and molecular biology is the use of Human Embryonic Kidney 293 (HEK293) cells to investigate its mechanism of action. HEK293 cells are a robust and highly transfectable cell line, making them an ideal in vitro model system for studying the effects of compounds like this compound on specific cellular signaling pathways.
These application notes provide detailed protocols for utilizing HEK293 cells to characterize the activity of this compound, with a primary focus on its role as an inverse agonist of the RAR-related orphan receptor gamma (RORγ), a critical regulator of inflammatory responses. Additionally, protocols are included to assess the general cytotoxicity of this compound, a crucial step in early-stage drug development.
Data Presentation
Table 1: Potency of this compound as a RORγ Inverse Agonist in HEK293 Cells
| Assay Type | Construct | IC50 | Efficacy (Imax) | Reference |
| Luciferase Reporter Assay | RORγ-Gal4 | ~100 nM | ~90% inhibition | [1][2] |
Table 2: Cytotoxicity of this compound in HEK293 Cells
| Assay Type | Cell Line | Observation | Reference |
| Resazurin Conversion Assay | HEK293 | No cytotoxic effects observed. | [3] |
Mandatory Visualizations
Caption: this compound inhibits RORγ-mediated transcription.
Caption: Workflow for RORγ Luciferase Reporter Assay.
Experimental Protocols
Protocol 1: Maintenance and Culture of HEK293 Cells
This protocol outlines the standard procedure for the routine culture of HEK293 cells to ensure healthy, viable cells for subsequent experiments.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Cell Thawing:
-
Rapidly thaw a cryovial of HEK293 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete DMEM.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete DMEM.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete DMEM.
-
Incubate at 37°C with 5% CO2.
-
Protocol 2: RORγ Luciferase Reporter Assay
This protocol is designed to quantify the inverse agonist activity of this compound on RORγ transcriptional activity in HEK293 cells.[2][3]
Materials:
-
HEK293 cells
-
Complete DMEM
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression plasmid for full-length human RORγ or a RORγ-Gal4 fusion construct
-
Luciferase reporter plasmid with ROR Response Elements (RORE) or a Gal4 UAS reporter
-
eGFP expression plasmid (for normalization)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer and a fluorescence plate reader
Procedure:
-
Cell Plating:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density of 2 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete DMEM.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a typical DNA mixture would be:
-
50 ng RORγ expression plasmid
-
100 ng RORE-luciferase reporter plasmid
-
10 ng eGFP plasmid
-
-
Dilute the DNA mixture and the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, incubate at room temperature to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh complete DMEM.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known RORγ inverse agonist, if available).
-
-
Incubation and Lysis:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2.[3]
-
After incubation, measure eGFP fluorescence to assess cell viability and transfection efficiency.
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.
-
-
Luminescence Measurement:
-
Following the manufacturer's instructions for the dual-luciferase assay, add the luciferase substrate to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the stop-and-glow reagent and measure the Renilla luciferase activity (if a Renilla control plasmid was used instead of eGFP).
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the eGFP fluorescence readings (or Renilla luciferase readings).
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and metabolic activity of HEK293 cells.
Materials:
-
HEK293 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear tissue culture plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the concentration of this compound.
-
References
Primulagenin A: Modulating Jurkat T Cell Response Through RORγ Inverse Agonism
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Primulagenin A (PGA), a natural triterpenoid, has been identified as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγ). RORγ is a key transcription factor in the differentiation and function of pro-inflammatory T helper 17 (Th17) cells. This document provides detailed application notes and experimental protocols for studying the effects of this compound on the Jurkat T cell line, a widely used model for in vitro studies of T cell signaling. The primary response of Jurkat T cells to this compound treatment involves the modulation of the RORγ signaling pathway, specifically the downregulation of target gene expression, such as Interleukin-17A (IL-17A). Notably, this compound has been observed to exert its effects without inducing cytotoxicity in Jurkat T cells.
Data Presentation
The primary quantitative effect of this compound on Jurkat T cells is the dose-dependent downregulation of the RORγ target gene, IL-17A. The following table summarizes the observed effect.
| Cell Line | Transfection | Treatment | Target Gene | Regulation |
| Jurkat T | human RORγ | This compound | IL-17A | Downregulation |
| Table 1: Effect of this compound on RORγ Target Gene Expression in Jurkat T Cells.[1] |
Signaling Pathway
This compound functions as an inverse agonist to the nuclear receptor RORγ. In the context of T cells, RORγ is a critical transcription factor for the expression of genes associated with the Th17 lineage, including IL-17A. By binding to the RORγ ligand-binding domain, this compound inhibits the transcriptional activity of the receptor, leading to a decrease in the expression of its target genes.
Caption: this compound inhibits RORγ-mediated transcription of the IL-17A gene.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the response of Jurkat T cells to this compound treatment.
Jurkat T Cell Culture
A foundational protocol for maintaining Jurkat T cells for subsequent experiments.
Materials:
-
Jurkat T cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin)
-
Incubator (37°C, 5% CO₂)
-
Vi-CELL XR Cell Viability Analyzer or equivalent
Protocol:
-
Culture Jurkat T cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Monitor cell viability and count using an automated cell viability analyzer.[1]
Transient Transfection of Jurkat T Cells with human RORγ
This protocol is essential for studying the effects of this compound on RORγ activity in Jurkat T cells, which have low endogenous expression.
Materials:
-
Jurkat T cells
-
Plasmid encoding human RORγ
-
Transfection reagent suitable for suspension cells (e.g., electroporation or lipid-based reagents)
-
Opti-MEM I Reduced Serum Medium or equivalent
-
6-well plates
Protocol:
-
One day prior to transfection, seed Jurkat T cells at a density of 0.5 x 10⁶ cells/mL.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 6-well plate, typically 2.5 µg of the human RORγ plasmid is used per well.
-
Add the transfection complexes to the Jurkat T cells.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with this compound treatment.
This compound Treatment and RNA Extraction
A protocol to treat transfected Jurkat T cells with this compound and subsequently isolate RNA for gene expression analysis.
Materials:
-
Transfected Jurkat T cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
Protocol:
-
Following transfection, centrifuge the Jurkat T cells and resuspend in fresh complete RPMI 1640 medium.
-
Seed the cells in a new plate at a desired density (e.g., 1 x 10⁶ cells/well in a 6-well plate).
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Proceed with RNA extraction using a commercial kit following the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR) for IL-17A Expression
This protocol details the measurement of IL-17A gene expression in response to this compound treatment.
Materials:
-
Isolated RNA
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human IL-17A and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for IL-17A and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of IL-17A, normalized to the housekeeping gene.
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the effect of this compound on Jurkat T cells.
Caption: Workflow for analyzing this compound's effect on Jurkat T cells.
References
Application Notes and Protocols for Primulagenin A in HepG2 Cell Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Primulagenin A in experiments with the human liver cancer cell line, HepG2. This document includes quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows.
Quantitative Data
The inhibitory effect of this compound on the proliferation of HepG2 cells has been quantified, providing a critical parameter for experimental design.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Compound | Cell Line | Parameter | Value | Control |
| This compound | HepG2 | IC50 | 0.0628 ng/mL | Doxorubicin (IC50 = 0.241 µg/mL) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on HepG2 cells. These protocols are based on established methodologies for similar compounds.
Cell Culture and Maintenance
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin[1].
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2[1][2].
-
Subculture: When cells reach 80-90% confluency, they should be subcultured.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HepG2 cells.
-
Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours[2].
-
Treatment: Treat the cells with various concentrations of this compound (e.g., based on the known IC50 value) for 24, 48, or 72 hours[2][3].
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[2].
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 15 minutes[2].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4].
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is to quantify the apoptotic effect of this compound.
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[3][5].
Cell Cycle Analysis
This protocol is to determine if this compound induces cell cycle arrest.
-
Cell Seeding and Treatment: Seed HepG2 cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[6].
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of apoptosis, particularly the mitochondrial pathway.
-
Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer to extract total proteins[7].
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Cytochrome c, Caspase-3, PARP)[8][9][10]. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system[7].
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the effects of this compound on HepG2 cells.
Proposed Signaling Pathway
Based on the effects of similar compounds on HepG2 cells, this compound is hypothesized to induce apoptosis via the mitochondrial pathway.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound in HepG2 cells.
References
- 1. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solamargine inhibits the migration and invasion of HepG2 cells by blocking epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mallotucin D, a Clerodane Diterpenoid from Croton crassifolius, Suppresses HepG2 Cell Growth via Inducing Autophagic Cell Death and Pyroptosis [mdpi.com]
- 4. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hellebrigenin induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycoborinine induces apoptosis through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hederagenin Induces Apoptosis of Human Hepatoma HepG2 Cells via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hederagenin Induces Apoptosis of Human Hepatoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for qPCR Analysis of Primulagenin A Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primulagenin A (PGA), a triterpenoid saponin, has been identified as a potent inverse agonist of the nuclear receptor RORγ (RAR-related orphan receptor gamma). RORγ is a key transcription factor involved in the differentiation of pro-inflammatory Th17 cells, which play a crucial role in various autoimmune diseases. As an inverse agonist, this compound suppresses the constitutive activity of RORγ, leading to the downregulation of its target genes. This application note provides a detailed protocol for the analysis of RORγ target gene expression in response to this compound treatment using quantitative real-time PCR (qPCR), a highly sensitive and specific method for quantifying gene expression. The provided protocols and data presentation are intended to guide researchers in the investigation of this compound's mechanism of action and its potential as a therapeutic agent.
Signaling Pathway of this compound Action
This compound exerts its effects by directly targeting the RORγ nuclear receptor. In its active state, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes, driving their transcription. These target genes include key pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), as well as other molecules involved in inflammatory processes like the IL-23 receptor (IL-23r). In certain metabolic tissues, RORγ can also regulate genes such as Glucose-6-phosphatase (G6PC). As an inverse agonist, this compound binds to RORγ and promotes a conformational change that leads to the dissociation of coactivators and/or the recruitment of corepressors, thereby inhibiting the transcriptional activity of the receptor. This results in a dose-dependent decrease in the expression of RORγ target genes.
Experimental Protocols
This section provides detailed protocols for cell culture, this compound treatment, RNA extraction, cDNA synthesis, and qPCR analysis.
Cell Culture and this compound Treatment
The following protocols are provided for HepG2 (human liver carcinoma), Jurkat T (human T lymphocyte), and EL-4 (mouse lymphoma) cell lines, which have been used to study the effects of this compound on RORγ target gene expression.
Materials:
-
HepG2, Jurkat T, or EL-4 cells
-
DMEM (for HepG2) or RPMI-1640 (for Jurkat T and EL-4) cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PGA) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 12-well)
Protocol:
-
Cell Seeding:
-
For adherent cells (HepG2), seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
For suspension cells (Jurkat T, EL-4), seed cells in 12-well plates at a density of 5 x 10^5 cells/mL.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium from the stock solution. A final concentration range of 1 µM to 10 µM is recommended for initial experiments. The IC50 for RORγ inverse agonist activity has been reported to be approximately 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PGA concentration used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PGA or vehicle control.
-
Incubate the cells for a period of 24 to 48 hours. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting:
-
For adherent cells, wash the cells with PBS, and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
For suspension cells, transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation, wash with PBS, and then lyse the cell pellet.
-
RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Nuclease-free water
Protocol:
-
RNA Extraction:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Perform an on-column DNase I digestion or a subsequent DNase I treatment to remove any contaminating genomic DNA.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
The resulting cDNA will be used as the template for the qPCR reaction.
-
Quantitative Real-Time PCR (qPCR)
Materials:
-
SYBR Green qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Forward and reverse primers for target and reference genes (see Table 1)
-
cDNA template
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction as follows:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of cDNA template (diluted 1:10)
-
7 µL of nuclease-free water
-
-
Set up reactions in triplicate for each sample and each gene.
-
Include no-template controls (NTC) for each primer pair to check for contamination.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C/5 seconds.
-
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of a reference gene (e.g., GAPDH or 18S rRNA) for each sample (ΔCt = Ct(target) - Ct(reference)).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt(treated) - ΔCt(control)).
-
The fold change in gene expression is then calculated as 2^(-ΔΔCt).
-
Data Presentation
The quantitative data from the qPCR analysis of this compound target genes should be summarized in clearly structured tables for easy comparison.
Table 1: Validated qPCR Primers for Human and Mouse RORγ Target and Reference Genes
| Species | Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Supplier (Cat. No.) |
| Human | IL-17A | Commercially available | Commercially available | ~100-200 | e.g., Sino Biological (HP101581) |
| Human | IL-17F | Commercially available | Commercially available | ~100-200 | e.g., Sino Biological (HP104641) |
| Human | G6PC | Commercially available | Commercially available | ~100-200 | e.g., OriGene (HP200136) |
| Human | GAPDH | Commercially available | Commercially available | ~100-200 | e.g., Sino Biological (HP100003) |
| Mouse | Il17a | Commercially available | Commercially available | ~100-200 | Various |
| Mouse | Il17f | Commercially available | Commercially available | ~100-200 | e.g., Sino Biological (MP201050) |
| Mouse | Il23r | Commercially available | Commercially available | ~100-200 | e.g., Sino Biological (MP201174) |
| Mouse | 18S rRNA | Commercially available | Commercially available | ~100-200 | e.g., Sino Biological (MP202628) |
Table 2: Relative Gene Expression of RORγ Target Genes in HepG2 Cells Treated with this compound for 24 hours
| Treatment | G6PC Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 |
| This compound (1 µM) | Data to be filled |
| This compound (5 µM) | Data to be filled |
| This compound (10 µM) | Data to be filled |
Table 3: Relative Gene Expression of RORγ Target Genes in Jurkat T Cells Treated with this compound for 24 hours
| Treatment | IL-17A Fold Change (vs. Vehicle) | IL-17F Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | Data to be filled | Data to be filled |
| This compound (5 µM) | Data to be filled | Data to be filled |
| This compound (10 µM) | Data to be filled | Data to be filled |
Table 4: Relative Gene Expression of RORγ Target Genes in EL-4 Cells Treated with this compound for 24 hours
| Treatment | Il17a Fold Change (vs. Vehicle) | Il17f Fold Change (vs. Vehicle) | Il23r Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | Data to be filled | Data to be filled | Data to be filled |
| This compound (5 µM) | Data to be filled | Data to be filled | Data to be filled |
| This compound (10 µM) | Data to be filled | Data to be filled | Data to be filled |
Note: The fold change values in Tables 2, 3, and 4 are placeholders and should be replaced with experimental data.
Experimental Workflow
The overall experimental workflow for the qPCR analysis of this compound target genes is depicted in the following diagram.
Primulagenin A: A Potent Modulator of Th17 Cell Differentiation for Autoimmune and Inflammatory Disease Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also significantly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of Th17 cells is tightly regulated by a network of cytokines and transcription factors, with the orphan nuclear receptor RORγ (RAR-related orphan receptor gamma) acting as a key master regulator.
Primulagenin A (PGA), a triterpenoid saponin isolated from Primula species, has emerged as a potent and efficacious inverse agonist of RORγ.[1] By targeting this key transcription factor, this compound effectively inhibits the differentiation of Th17 cells and subsequent production of IL-17A, highlighting its potential as a therapeutic agent for Th17-mediated diseases.[1] This document provides detailed protocols for assessing the effect of this compound on Th17 cell differentiation using flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound on murine and human Th17 cell differentiation as determined by flow cytometry.
Table 1: Effect of this compound on Murine Th17 Cell Differentiation
| Treatment | Concentration | % of RORγt+ / IL-17A+ CD4+ T cells (Relative to Vehicle) |
| Vehicle Control | - | 100% |
| SR2211 (Reference RORγ inhibitor) | 1 µM | ~50% |
| This compound | 0.3 µM | ~75% |
| This compound | 1 µM | ~40% |
| This compound | 3 µM | ~20% |
Data is representative and compiled from published findings.[1] Actual results may vary based on experimental conditions.
Table 2: Effect of this compound on Human Th17 Cell Differentiation
| Treatment | Concentration | % of CD45RO+ / IL-17A+ CD4+ T cells (Relative to Vehicle) |
| Vehicle Control | - | 100% |
| SR2211 (Reference RORγ inhibitor) | 3 µM | ~60% |
| This compound | 1 µM | ~80% |
| This compound | 3 µM | ~50% |
Data is representative and compiled from published findings.[1] Actual results may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the in vitro differentiation of murine and human Th17 cells and their subsequent analysis by flow cytometry to evaluate the effects of this compound.
Protocol 1: Murine Naive CD4+ T Cell Isolation and Th17 Differentiation
Materials:
-
Spleens from mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Naive CD4+ T cell isolation kit (magnetic-activated cell sorting - MACS)
-
Anti-mouse CD3 and anti-mouse CD28 antibodies (plate-bound)
-
Recombinant murine IL-6
-
Recombinant human TGF-β1
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies (neutralizing)
-
This compound (and vehicle control, e.g., DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-mouse CD4, anti-mouse IL-17A, anti-mouse RORγt
Procedure:
-
Isolation of Naive CD4+ T Cells:
-
Prepare a single-cell suspension from mouse splecen.
-
Isolate naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions to achieve high purity (>95%).[2]
-
-
T Cell Activation and Th17 Polarization:
-
Coat a 96-well plate with anti-mouse CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-mouse CD28 antibody (e.g., 1-2 µg/mL).
-
Add the Th17 polarizing cytokines: recombinant murine IL-6 (e.g., 20-50 ng/mL) and recombinant human TGF-β1 (e.g., 1-5 ng/mL).[2]
-
Add neutralizing anti-mouse IL-4 (e.g., 10 µg/mL) and anti-mouse IFN-γ (e.g., 10 µg/mL) to prevent differentiation into other T helper subsets.[3]
-
Add this compound at desired concentrations (e.g., 0.3, 1, 3 µM) or vehicle control to the respective wells.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Restimulation for Intracellular Cytokine Staining:
-
On the day of analysis, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor such as Brefeldin A or Monensin.
-
-
Flow Cytometry Staining and Analysis:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Perform surface staining with anti-mouse CD4 antibody.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's protocol.[4]
-
Perform intracellular staining with anti-mouse IL-17A and anti-mouse RORγt antibodies.[3]
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software. Gate on CD4+ cells to determine the percentage of IL-17A+ and RORγt+ cells.[4]
-
Protocol 2: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Th17 Differentiation
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Naive CD4+ T cell isolation kit (human)
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or beads)
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23 (optional, for expansion and survival)
-
Recombinant human IL-1β (optional, for enhanced differentiation)
-
Anti-human IL-4 and anti-human IFN-γ antibodies (neutralizing)
-
This compound (and vehicle control)
-
PMA and Ionomycin
-
Brefeldin A or Monensin
-
Flow cytometry staining buffer
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-human CD4, anti-human CD45RO, anti-human IL-17A
Procedure:
-
Isolation of Naive CD4+ T Cells from PBMCs:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection kit.
-
-
T Cell Activation and Th17 Polarization:
-
Activate the purified naive CD4+ T cells with plate-bound anti-human CD3 and soluble anti-human CD28 antibodies.
-
Add the Th17 polarizing cytokine cocktail: recombinant human IL-6 (e.g., 20-50 ng/mL), recombinant human TGF-β1 (e.g., 1-5 ng/mL). Optionally, include recombinant human IL-23 (e.g., 20 ng/mL) and IL-1β (e.g., 20 ng/mL) to enhance differentiation and stability.
-
Add neutralizing anti-human IL-4 and anti-human IFN-γ antibodies.
-
Add this compound at the desired concentrations or vehicle control.
-
Culture for 3-5 days.
-
-
Restimulation and Flow Cytometry:
-
Restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.[5]
-
Harvest, wash, and perform surface staining for CD4 and CD45RO.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-17A.
-
Analyze by flow cytometry, gating on CD4+ cells to determine the percentage of IL-17A+ cells within the CD45RO+ memory population.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in Th17 differentiation and the experimental workflow for assessing the impact of this compound.
Caption: Th17 differentiation is driven by TGF-β and IL-6, which activate the STAT3 and RORγt pathways.
Caption: Workflow for assessing this compound's effect on Th17 differentiation via flow cytometry.
The STAT3 signaling pathway is crucial for the initiation of Th17 differentiation.[2][6] Upon stimulation with cytokines like IL-6 and IL-23, STAT3 is phosphorylated and translocates to the nucleus, where it induces the expression of RORγt.[7][8] RORγt, in turn, drives the expression of IL-17 and other Th17-associated genes.[3] this compound, by acting as an inverse agonist of RORγt, directly interferes with this master regulator, thereby inhibiting the Th17 phenotype.[1] This mechanism provides a targeted approach to modulating Th17 cell activity for therapeutic benefit in autoimmune and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Flow cytometry for determination of Th1, Th2, and Th17 cell proportions [bio-protocol.org]
- 6. Noncanonical STAT3 activity sustains pathogenic Th17 proliferation and cytokine response to antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A human STAT3 gain-of-function variant drives local Th17 dysregulation and skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Th17 cell-derived IL-17A promoted tumor progression via STAT3/NF-κB/Notch1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Characterization of Primulagenin A Binding to RORγ using nano Differential Scanning Fluorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Primulagenin A (PGA), a natural triterpenoid saponin, has been identified as a potent inverse agonist of the RAR-related orphan receptor gamma (RORγ).[1][2] RORγ is a key nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation, a cell type implicated in the pathogenesis of various autoimmune diseases.[3][4] Consequently, RORγ has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. Understanding the direct interaction of small molecules like PGA with the RORγ ligand-binding domain (LBD) is a critical step in the drug discovery process.
Nano Differential Scanning Fluorimetry (nanoDSF) is a powerful biophysical technique used to assess the thermal stability of proteins.[5][6][7] The method relies on the intrinsic fluorescence of tryptophan and tyrosine residues within the protein, eliminating the need for fluorescent dyes.[5][7] Ligand binding to a protein often leads to a change in its thermal stability, which can be precisely measured by nanoDSF as a shift in the melting temperature (Tm). This application note provides a detailed protocol for utilizing nanoDSF to confirm and characterize the binding of this compound to the RORγ LBD.
Data Presentation
The binding of this compound to the human RORγ Ligand Binding Domain (LBD) was confirmed by nanoDSF, demonstrating a significant thermal stabilization of the protein. The melting temperatures (Tm) of the apo (unbound) RORγ LBD and in the presence of PGA are summarized in the table below. For comparison, data for a known RORγ inverse agonist, T0901317, is also included.
| Condition | Melting Temperature (Tm) (°C) |
| Apo hRORγ LBD | Not explicitly stated, but lower than ligand-bound |
| hRORγ LBD + T0901317 | ~50.7 |
| hRORγ LBD + this compound | ~53.0 |
Table 1: Thermal stabilization of the human RORγ LBD upon ligand binding, as determined by nanoDSF. Data is derived from a published study where the results are an average of one to two biological replicates performed in technical triplicates.[8]
Signaling Pathway and Experimental Workflow
To provide context for the experimental work, the following diagrams illustrate the RORγ signaling pathway in Th17 cell differentiation and the general workflow for a nanoDSF binding experiment.
Caption: RORγ signaling in Th17 cell differentiation.
Caption: Experimental workflow for nanoDSF binding analysis.
Experimental Protocols
This section provides a detailed, generalized protocol for assessing the binding of a small molecule, such as this compound, to a target protein, in this case, the RORγ LBD, using nanoDSF.
1. Materials and Reagents
-
Protein: Purified human RORγ Ligand Binding Domain (LBD). The protein should be of high purity (>95% as determined by SDS-PAGE) and in a stable buffer.
-
Ligand: this compound (or other small molecule of interest).
-
Buffer: A suitable buffer that maintains protein stability and does not interfere with the assay. A common starting point is a phosphate or HEPES-based buffer at neutral pH (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final buffer composition should be optimized for the specific protein.
-
Control Compound: A known ligand for the target protein (e.g., T0901317 for RORγ) can be included as a positive control.
-
Consumables: nanoDSF capillaries (standard or high sensitivity), pipette tips, and microcentrifuge tubes.
2. Equipment
-
nanoDSF Instrument: e.g., Prometheus series (NanoTemper Technologies) or similar.
-
Pipettes: Calibrated micropipettes for accurate liquid handling.
-
Centrifuge: A microcentrifuge for clarifying samples.
-
Spectrophotometer: For determining protein concentration.
3. Sample Preparation
-
Protein Concentration: Determine the concentration of the RORγ LBD stock solution using a spectrophotometer (e.g., measuring absorbance at 280 nm). A typical final protein concentration for nanoDSF experiments is in the range of 0.1 - 1.0 mg/mL.
-
Ligand Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the assay should be kept low (typically ≤ 1-2%) to avoid affecting protein stability.
-
Working Solutions:
-
Apo Protein: Prepare a sample of RORγ LBD in the assay buffer without any ligand. This will serve as the baseline for thermal stability.
-
Protein-Ligand Complex: Prepare a sample of RORγ LBD with this compound. The final ligand concentration should be in molar excess to the protein to ensure saturation (e.g., 10-50 fold molar excess).
-
Control Samples: Prepare a sample of RORγ LBD with the positive control ligand. Also, prepare a buffer-only sample and a buffer with ligand sample to check for any background signals.
-
-
Incubation and Clarification: Incubate the prepared samples for a short period (e.g., 15-30 minutes) at room temperature to allow for binding. After incubation, centrifuge all samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any aggregates.
4. nanoDSF Instrument Setup and Data Acquisition
-
Capillary Loading: Carefully load approximately 10 µL of the supernatant from each prepared sample into a nanoDSF capillary, ensuring there are no air bubbles.
-
Instrument Loading: Place the capillaries into the instrument's sample holder.
-
Experiment Setup (Software):
-
Temperature Ramp: Set a linear temperature gradient. A common ramp rate is 1 °C/minute.
-
Temperature Range: Define the starting and ending temperatures for the thermal ramp (e.g., 20 °C to 95 °C).
-
Excitation Power: Adjust the excitation power to obtain an optimal fluorescence signal (typically between 5% and 50%).
-
-
Data Acquisition: Start the thermal denaturation run. The instrument will monitor the change in the ratio of fluorescence emission at 350 nm and 330 nm as a function of temperature.
5. Data Analysis
-
Melting Curve Analysis: The instrument software will generate thermal unfolding curves, plotting the 350/330 nm fluorescence ratio against temperature.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is typically calculated by the software as the peak of the first derivative of the unfolding curve.
-
Data Comparison: Compare the Tm of the apo RORγ LBD with the Tm of the protein in the presence of this compound. A significant increase in Tm (ΔTm) indicates that the ligand binding stabilizes the protein.
NanoDSF provides a rapid, low-volume, and label-free method to confirm the direct binding of small molecules like this compound to their protein targets. The observed thermal stabilization of the RORγ LBD upon PGA binding provides strong evidence of a direct interaction. This application note and the accompanying protocol offer a robust framework for researchers to employ nanoDSF in their drug discovery pipelines for hit validation and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 4. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanotempertech.com [nanotempertech.com]
- 6. docs.adaptyvbio.com [docs.adaptyvbio.com]
- 7. nanoDSF as screening tool for enzyme libraries and biotechnology development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent inverse agonist of the nuclear receptor RAR-related orphan receptor gamma (RORγ) | bioRxiv [biorxiv.org]
Application Notes: Molecular Docking of Primulagenin A with RORγ
Introduction
Retinoic acid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in various autoimmune diseases.[1][2] Primulagenin A (PGA), a natural triterpenoid, has been identified as a potent inverse agonist of RORγ, inhibiting its transcriptional activity and thereby suppressing Th17 cell differentiation.[1][2][3][4][5] Molecular docking studies are instrumental in elucidating the binding mode of PGA within the RORγ ligand-binding domain (LBD), providing a structural basis for its inhibitory activity and guiding further drug development efforts.
Mechanism of Action
This compound functions as an inverse agonist of RORγ.[1][2][3][4] This means that it binds to the receptor and promotes a conformational change that reduces its basal transcriptional activity. This is in contrast to an antagonist, which would simply block the binding of an agonist. The binding of PGA to the RORγ LBD is a critical step in its mechanism of action, leading to the downregulation of RORγ target genes and the subsequent inhibition of Th17 cell differentiation.[1][2][3][5]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and in silico studies of this compound and RORγ.
| Parameter | Value | Method | Reference |
| IC50 (RORγ-Gal4 Luciferase Assay) | ~100 nM | Luciferase Reporter Assay | [1][2][3][4][5] |
| IC50 (Full-length RORγ Luciferase Assay) | 119 nM | Luciferase Reporter Assay | [1] |
| Maximum Efficacy (Imax) | ~90% inhibition | Luciferase Reporter Assay | [1][2][3][4][5] |
| Thermal Stabilization of hRORγ LBD | Melting Temperature ~53.0 °C | nano differential scanning fluorimetry (nanoDSF) | [1] |
| Predicted Interacting Residues | H323 (indirectly) | Molecular Docking | [1] |
Experimental Protocols
1. Molecular Docking of this compound with RORγ
This protocol outlines the steps for performing a molecular docking study of this compound with the RORγ ligand-binding domain using the Schrödinger Suite.
a. Protein Preparation:
-
Obtain the crystal structure of the RORγ ligand-binding domain. The structure in complex with ursolic acid (PDB ID: 6J3N) is a suitable starting point.[5]
-
Import the structure into the Maestro molecular modeling environment.
-
Utilize the Protein Preparation Wizard with default settings to:
-
Add hydrogen atoms.
-
Assign correct bond orders.
-
Assign protonation states using Epik.
-
Optimize the hydrogen bond network.
-
Perform a restrained minimization using the OPLS4 force field to a root-mean-square deviation (RMSD) of 0.30 Å for heavy atoms.[5]
-
b. Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Prepare the ligand structure using LigPrep with the following settings:
-
Assign ionization states at a pH of 7.4 ± 2.0 using Epik.
-
Optimize the geometry using the OPLS4 force field.[1]
-
c. Receptor Grid Generation:
-
Define the binding site for docking using the Receptor Grid Generation wizard. The grid should be centered on the co-crystallized ligand (ursolic acid in PDB: 6J3N) to define the active site.
d. Ligand Docking:
-
Perform the docking calculation using Glide Standard Precision (SP).
-
Set the number of output poses to a desired value (e.g., 20) to allow for the analysis of multiple potential binding modes.[5]
-
Analyze the docking poses based on their docking scores and visual inspection of the interactions with the protein.
2. In Vitro RORγ Inverse Agonist Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to determine the inverse agonist activity of this compound on RORγ.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate growth medium.
-
Co-transfect the cells with the following plasmids:
-
A vector expressing the RORγ ligand-binding domain fused to the Gal4 DNA-binding domain (RORγ-Gal4).
-
A luciferase reporter plasmid containing the upstream activating sequence (UAS) for Gal4.
-
A vector expressing a fluorescent protein (e.g., eGFP) for normalization of transfection efficiency.[5]
-
b. Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
c. Luciferase Assay:
-
After an incubation period (e.g., 18 hours), lyse the cells.[5]
-
Measure the luciferase activity using a luminometer.
-
Measure the fluorescence of the co-transfected fluorescent protein for normalization.
-
Calculate the relative light units (RLU) normalized to the fluorescent signal.
-
Plot the normalized RLU against the concentration of this compound to determine the IC50 value.
Visualizations
References
Application Notes and Protocols for Preclinical Evaluation of Primulagenin A in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the anti-inflammatory properties of Primulagenin A in established murine and rodent models of acute inflammation. The described assays are industry-standard methods for evaluating the efficacy of novel anti-inflammatory compounds.
Introduction to this compound
This compound is a triterpenoid saponin with potential anti-inflammatory activity. Recent studies have identified this compound as a potent inverse agonist of the nuclear receptor RORγ (RAR-related orphan receptor gamma), with an IC50 value of approximately 100 nM[1]. RORγ is a key regulator of pro-inflammatory Th17 cells, which are implicated in various autoimmune and inflammatory diseases[1]. By inhibiting RORγ, this compound may suppress the differentiation and function of Th17 cells, thereby reducing the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).
Furthermore, the anti-inflammatory effects of triterpenoids are often associated with the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2]. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3][4].
This document outlines the protocols for three widely used animal models to test the efficacy of this compound: Carrageenan-Induced Paw Edema, Acetic Acid-Induced Writhing, and Lipopolysaccharide (LPS)-Induced Acute Lung Injury.
Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. Carrageenan injection into the rat paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the release of prostaglandins, kinins, and leukotrienes in the second phase[5][6][7].
Experimental Protocol
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, indomethacin, or this compound orally (p.o.) 60 minutes before carrageenan injection.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time t - Baseline paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
|---|---|---|---|
| Control (Vehicle) | - | Hypothetical Data: 0.85 ± 0.05 | - |
| Indomethacin | 10 | Hypothetical Data: 0.30 ± 0.03 | 64.7 |
| This compound | 10 | Hypothetical Data: 0.65 ± 0.04 | 23.5 |
| This compound | 25 | Hypothetical Data: 0.48 ± 0.03 | 43.5 |
| This compound | 50 | Hypothetical Data: 0.35 ± 0.02 | 58.8 |
(Note: Data presented are hypothetical and should be replaced with experimental results.)
Experimental Workflow
Workflow for Carrageenan-Induced Paw Edema Assay.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs), which is mediated by the release of endogenous mediators like prostaglandins and bradykinin that stimulate nociceptors[8].
Experimental Protocol
Materials:
-
Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Diclofenac sodium (positive control, 20 mg/kg)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Oral gavage needles
-
Syringes and needles (27-gauge)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals for 3-4 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Diclofenac sodium (20 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, diclofenac sodium, or this compound orally 30 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes, starting 5 minutes after the injection.
-
Calculation of Inhibition:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the control group: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
Data Presentation
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
|---|---|---|---|
| Control (Vehicle) | - | Hypothetical Data: 55.2 ± 3.1 | - |
| Diclofenac Sodium | 20 | Hypothetical Data: 18.5 ± 2.5 | 66.5 |
| This compound | 10 | Hypothetical Data: 42.1 ± 2.8 | 23.7 |
| This compound | 25 | Hypothetical Data: 31.6 ± 2.2 | 42.7 |
| This compound | 50 | Hypothetical Data: 22.3 ± 1.9 | 59.6 |
(Note: Data presented are hypothetical and should be replaced with experimental results.)
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics key features of human ALI and Acute Respiratory Distress Syndrome (ARDS), including neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines. Intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the lungs[9][10].
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control, 5 mg/kg)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
-
Intratracheal instillation device
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Randomly divide the animals into the following groups (n=8 per group):
-
Group I (Sham): Intratracheal PBS + Vehicle (i.p.).
-
Group II (LPS Control): Intratracheal LPS + Vehicle (i.p.).
-
Group III (Positive Control): Intratracheal LPS + Dexamethasone (5 mg/kg, i.p.).
-
Group IV-VI (Test Groups): Intratracheal LPS + this compound at various doses (e.g., 10, 25, 50 mg/kg, i.p.).
-
-
Drug Administration: Administer this compound, dexamethasone, or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
LPS Instillation: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile PBS). The sham group receives 50 µL of sterile PBS.
-
Sample Collection: At 6 or 24 hours post-LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with ice-cold PBS to collect BAL fluid (BALF). Centrifuge the BALF to separate cells from the supernatant.
-
Lung Tissue Collection: Perfuse the lungs with PBS and collect the lung tissue for histology and MPO assay.
-
Analysis:
-
Cell Count: Count the total and differential cells (neutrophils, macrophages) in the BALF.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using ELISA kits.
-
Pulmonary Edema: Determine the lung wet-to-dry weight ratio.
-
Neutrophil Infiltration: Measure MPO activity in lung tissue homogenates as an index of neutrophil accumulation.
-
Data Presentation
Table 3: Effect of this compound on Inflammatory Markers in LPS-Induced ALI in Mice (24h post-LPS)
| Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | TNF-α in BALF (pg/mL) | Lung MPO Activity (U/g tissue) |
|---|---|---|---|---|---|
| Sham | - | Hypothetical: 0.5±0.1 | Hypothetical: 0.02±0.01 | Hypothetical: 25±5 | Hypothetical: 1.2±0.2 |
| LPS Control | - | Hypothetical: 8.2±0.7 | Hypothetical: 6.5±0.6 | Hypothetical: 850±70 | Hypothetical: 9.8±0.9 |
| Dexamethasone | 5 | Hypothetical: 3.1±0.4 | Hypothetical: 2.1±0.3 | Hypothetical: 250±30 | Hypothetical: 3.5±0.4 |
| This compound | 10 | Hypothetical: 6.5±0.5 | Hypothetical: 5.2±0.5 | Hypothetical: 680±65 | Hypothetical: 7.9±0.7 |
| This compound | 25 | Hypothetical: 4.8±0.4 | Hypothetical: 3.7±0.4 | Hypothetical: 450±50 | Hypothetical: 5.6±0.6 |
| This compound | 50 | Hypothetical: 3.5±0.3 | Hypothetical: 2.5±0.3 | Hypothetical: 310±40 | Hypothetical: 4.1±0.5 |
(Note: Data presented are hypothetical and should be replaced with experimental results.)
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, further studies should focus on its effects on key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation[3][7]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes[3].
Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK family (including ERK, JNK, and p38) also plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators[4]. Activation of these kinases through phosphorylation leads to the activation of transcription factors that drive inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylated mitogen-activated protein kinase (MAPK/ERK-P), protein kinase of 38 kDa (p38-P), stress-activated protein kinase (SAPK/JNK-P), and calcium/calmodulin-dependent kinase II (CaM kinase II) are differentially expressed in tau deposits in neurons and glial cells in tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Primulagenin A in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE models are crucial for understanding the pathophysiology of MS and for the preclinical evaluation of potential therapeutics.[3] The disease is characterized by an autoimmune response against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[1][2] A key aspect of EAE pathogenesis is the imbalance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T (Treg) cells.[4][5][6]
Primulagenin A, a natural triterpenoid saponin, has been investigated for its various biological activities. This document provides a detailed framework for researchers interested in evaluating the therapeutic potential of this compound in the EAE model. The following protocols and application notes are based on established methodologies for EAE induction and analysis and provide a template for investigating the effects of a novel compound.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data from an EAE study investigating the effects of this compound.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| This compound (Y mg/kg) | |||
| Positive Control (e.g., Fingolimod) |
Table 2: Modulation of Th17 and Treg Cell Populations by this compound in Splenocytes of EAE Mice
| Treatment Group | % of CD4+ T cells |
| Th17 (IL-17A+) | Treg (Foxp3+) |
| Naive (No Disease) | |
| Vehicle Control | |
| This compound (X mg/kg) | |
| This compound (Y mg/kg) | |
| Positive Control (e.g., Fingolimod) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the CNS of EAE Mice
| Treatment Group | Cytokine Level (pg/mL or pg/mg tissue) | |
| IL-17A | IFN-γ | TNF-α |
| Naive (No Disease) | ||
| Vehicle Control | ||
| This compound (X mg/kg) | ||
| This compound (Y mg/kg) | ||
| Positive Control (e.g., Fingolimod) |
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This protocol describes the induction of chronic EAE in C57BL/6 mice, a widely used model that mimics some aspects of progressive MS.[7]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (27G)
Procedure:
-
Preparation of MOG35-55 Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.
-
Create a water-in-oil emulsion by mixing the MOG35-55 solution and the CFA suspension in a 1:1 ratio. Emulsify by repeatedly drawing and ejecting the mixture through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On Day 0, administer 200 ng of PTX (100 µL) intraperitoneally (i.p.) to each mouse.
-
On Day 2, administer a second dose of 200 ng of PTX (100 µL) i.p. to each mouse.
-
Treatment Protocol with this compound
This is a hypothetical prophylactic treatment protocol. The dosage and administration route for this compound would need to be optimized based on preliminary studies.
Materials:
-
This compound
-
Vehicle for dissolving/suspending this compound (e.g., PBS, DMSO, or a mixture)
-
Oral gavage needles or appropriate syringes for the chosen administration route
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Prepare stock solutions of this compound at the desired concentrations (e.g., X mg/mL and Y mg/mL) in the chosen vehicle. Ensure the final concentration of any solvent like DMSO is non-toxic to the animals.
-
-
Administration:
-
Starting from the day of immunization (Day 0) or one day prior, administer the prepared this compound solution or vehicle control to the respective groups of mice.
-
Administration can be performed daily or on an alternative schedule via oral gavage, intraperitoneal injection, or another appropriate route.
-
Continue the treatment for a predetermined duration, for example, until the peak of the disease or throughout the experiment.
-
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale.[3][8][9]
Scoring Scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
Flow Cytometry Analysis of Splenocytes
This protocol is for analyzing Th17 and Treg cell populations in the spleen at the end of the experiment.
Materials:
-
Spleens from euthanized mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Cell strainers (70 µm)
-
Red Blood Cell (RBC) Lysis Buffer
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-Foxp3)
-
Fixation/Permeabilization buffers
Procedure:
-
Single-Cell Suspension:
-
Harvest spleens and gently mash them through a 70 µm cell strainer into a petri dish containing RPMI-1640 medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with RPMI-1640 medium and resuspend in complete medium (RPMI-1640 + 10% FBS).
-
-
Cell Stimulation (for Th17 analysis):
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C.
-
-
Staining:
-
Wash the cells and stain for surface markers (e.g., anti-CD4) according to the manufacturer's protocol.
-
For intracellular staining (IL-17A and Foxp3), fix and permeabilize the cells using a commercial kit.
-
Incubate with antibodies against intracellular markers.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer and analyze using appropriate software to quantify the percentages of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound in the EAE model.
Hypothetical Signaling Pathway Modulation by this compound
This diagram illustrates a potential mechanism by which this compound might regulate the Th17/Treg balance.
Caption: Hypothetical modulation of Th17/Treg differentiation by this compound.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroimmune Pharmacological Control of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR26a modulates Th17/T reg balance in the EAE model of multiple sclerosis by targeting IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic regulation of Th17 and Treg cell balance by the mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Induction and clinical scoring of chronic-relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Primulagenin A solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Primulagenin A in cell culture media. The following information is designed to address common issues and provide practical solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions like cell culture media?
This compound, a pentacyclic triterpenoid, is structurally similar to other oleanane triterpenoids like oleanolic acid.[1][2] These compounds are characterized by their poor water solubility.[2] Therefore, this compound is expected to have very low solubility in physiological buffers and cell culture media. Direct dissolution in these aqueous systems is not recommended.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds, including oleanane triterpenoids, for use in cell-based assays. It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Q3: How should I prepare a stock solution of this compound using DMSO?
To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. Gentle warming and vortexing can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. The exact tolerance will depend on the cell line being used. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects of the solvent on your experimental results.
Q5: How can I avoid precipitation of this compound when diluting the DMSO stock solution into the culture medium?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. To minimize this:
-
Use a high-concentration stock solution: This allows for a smaller volume of the stock to be added to the medium.
-
Add the stock solution to the medium with vigorous vortexing or stirring: This promotes rapid mixing and dispersion.
-
Prepare the final working solution immediately before use: This reduces the time for the compound to precipitate out of the solution.
-
Consider a serial dilution approach: Diluting the stock solution in steps with the culture medium may help.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding DMSO stock to culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of this compound. - Increase the concentration of your DMSO stock solution to reduce the volume added to the medium. - Add the stock solution dropwise while vortexing the medium vigorously. |
| Cells in the treated wells appear stressed or die, including the vehicle control. | The final DMSO concentration is too high for the cell line. | - Reduce the final DMSO concentration to a non-toxic level (typically ≤ 0.1% for sensitive cell lines). - Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance. |
| Inconsistent results between experiments. | - Incomplete dissolution of the initial stock solution. - Precipitation of this compound in the working solution over time. | - Ensure the this compound is completely dissolved in DMSO before making dilutions. - Prepare fresh working solutions for each experiment and use them immediately. - Visually inspect for any precipitate before adding to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
To a sterile tube containing the appropriate volume of pre-warmed medium, add the calculated volume of the this compound stock solution to achieve the desired final concentration. Crucially, add the stock solution dropwise while vigorously vortexing the medium.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Signaling Pathways and Workflows
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
Technical Support Center: Optimizing Primulagenin A Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Primulagenin A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pentacyclic triterpenoid, a class of naturally occurring compounds. Its primary known mechanism of action is as a potent inverse agonist of the nuclear receptor RORγ (RAR-related orphan receptor gamma).[1][2] It has been shown to have a high potency with an IC50 (half-maximal inhibitory concentration) of approximately 100 nM in luciferase assays.[1][2] By inhibiting RORγ, this compound can downregulate the expression of RORγ target genes and has been observed to inhibit the differentiation of pro-inflammatory Th17 cells.[1][2]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A good starting point for determining the optimal concentration of this compound is its IC50 value for its primary target, RORγ, which is approximately 100 nM.[1][2] However, the optimal concentration will be cell-type and application-specific. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental endpoint. A suggested starting range for such an experiment could be from 10 nM to 1 µM. For studies on the inhibition of Th17 cell differentiation, concentrations up to 3 µM have been used.[3]
Q3: How should I prepare a stock solution of this compound?
This compound has low solubility in aqueous media.[2] Therefore, it is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO).
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Sterile, high-purity DMSO
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Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
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Calculate the required amount of this compound and DMSO to achieve a desired stock concentration (e.g., 10 mM).
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Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder and add it to a sterile amber microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[2]
-
Q4: How do I dilute the this compound stock solution into my cell culture medium?
It is crucial to minimize the final concentration of DMSO in your cell culture to avoid solvent-induced toxicity, which is typically recommended to be below 0.1-0.5%.
Protocol for Diluting this compound for Cell Treatment
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Materials:
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This compound stock solution (in DMSO)
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Pre-warmed, complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, sterile DMSO if a wide range of concentrations is being tested. This ensures that the volume of DMSO added to each well is consistent.
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Directly add the desired volume of the this compound stock or diluted solution to the pre-warmed cell culture medium. Mix immediately by gentle pipetting or swirling.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For example, if your final treatment volume is 1 mL, you should add no more than 5 µL of your DMSO stock.
-
Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the cells receiving the highest concentration of this compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the culture medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range (typically <0.5%).- Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly immediately before adding to the cells.- Consider using a lower concentration of this compound. |
| High levels of cell death observed at the expected effective concentration. | The concentration of this compound is cytotoxic to the specific cell line being used. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the LC50 (lethal concentration 50%) of this compound for your cell line.[4][5]- Use a range of concentrations below the determined cytotoxic level for your functional assays. |
| No observable effect of this compound on the target cells. | - The concentration of this compound is too low.- The compound has degraded.- The cell line is not responsive to RORγ inhibition. | - Increase the concentration of this compound in a dose-response manner.- Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[2]- Confirm that your target cells express RORγ. |
| Variability in results between experiments. | - Inconsistent preparation of this compound solutions.- Degradation of this compound over time in the culture medium. | - Ensure accurate and consistent pipetting when preparing dilutions.- Prepare fresh dilutions of this compound for each experiment. Information on the stability of this compound in culture medium over extended periods is limited; for long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.[6][7][8] |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Cell Type | Recommended Concentration Range | Reference |
| RORγ Inhibition (Luciferase Assay) | HEK293 | 10 nM - 1 µM (IC50 ~100 nM) | [1][2] |
| Inhibition of Th17 Differentiation | Murine and Human CD4+ T cells | 1 µM - 3 µM | [3] |
| General Screening (Initial) | Various | 10 nM - 10 µM | General Recommendation |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to act as an inverse agonist of RORγ, a key regulator of Th17 cell differentiation.[1][2] Inhibition of RORγ by this compound leads to the downregulation of its target genes, including those involved in the production of pro-inflammatory cytokines like IL-17A.[1][2] While not directly demonstrated for this compound, related triterpenoid compounds have been shown to modulate other signaling pathways such as NF-κB and PI3K/Akt, which are critical in inflammation and cell survival.[9][10][11] Further investigation is required to confirm if this compound directly impacts these pathways.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the steps to determine the optimal concentration of this compound for a cell culture experiment.
Troubleshooting Logic for Cell Culture Issues
This diagram provides a logical approach to troubleshooting common issues encountered when using this compound in cell culture.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K-Akt Pathway Plays a Crucial Role in Production of Collagen in Fli1 Deficient Condition and Its Inhibitor Has the Therapeutic Potential in Treating Fibrosis - ACR Meeting Abstracts [acrabstracts.org]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
potential experimental artifacts with Primulagenin A in flow cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Primulagenin A in flow cytometry experiments. Researchers, scientists, and drug development professionals can use this resource to identify and address potential experimental artifacts and ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background fluorescence in my unstained, this compound-treated cells. Is this an expected artifact?
A1: An increase in background fluorescence in unstained cells treated with a compound like this compound could be due to intrinsic autofluorescence of the compound. Many natural products exhibit fluorescent properties.
Troubleshooting Guide:
-
Assess Compound Autofluorescence:
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Prepare a solution of this compound in your experimental buffer at the highest concentration you plan to use.
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Run this solution alone on the flow cytometer to see if it generates a signal in your channels of interest.
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Prepare a sample of your cells treated with this compound and an untreated control sample. Do not add any fluorescent dyes.
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Run both samples on the flow cytometer and compare the fluorescence intensity in all available channels. A significant increase in the treated sample suggests autofluorescence.
-
-
Choose Appropriate Fluorochromes: If autofluorescence is detected, select fluorochromes for your antibodies that emit in channels where the compound's fluorescence is minimal. Brighter fluorochromes are generally recommended to overcome background noise.
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Use a "Dump" Channel: If the autofluorescence is confined to a specific channel where you are not measuring a marker of interest, you can use this channel to gate out the highly autofluorescent events.[1]
Table 1: Hypothetical Autofluorescence Data
| Sample | Mean Fluorescence Intensity (FITC Channel) | Mean Fluorescence Intensity (PE Channel) |
| Untreated, Unstained Cells | 50 | 30 |
| This compound-Treated Cells | 250 | 150 |
| This compound in Buffer | 15 | 10 |
Q2: My viability dye is showing a significant increase in cell death after this compound treatment, but other assays (e.g., microscopy, MTT) suggest the cells are viable. What could be happening?
A2: This discrepancy can arise from several factors, including direct interaction of this compound with the viability dye, or induction of cellular changes that mimic cell death markers without causing actual cell death.
Troubleshooting Guide:
-
Test Multiple Viability Assays: It is recommended to use more than one method to assess cell viability.[2] Compare a dye-based flow cytometry assay with a metabolic assay like MTT, MTS, or XTT.[2][3]
-
Consider the Mechanism of the Viability Dye:
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Membrane Integrity Dyes (e.g., Propidium Iodide, 7-AAD): this compound, as a triterpenoid saponin, could potentially interact with the cell membrane, causing transient changes in permeability that allow dye entry without leading to cell death.
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Metabolic Dyes (e.g., Calcein AM): Ensure that this compound does not interfere with the enzymatic activity required to convert the dye to its fluorescent form.
-
-
Control for Solvent Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in your experimental samples to ensure the observed effects are not due to the solvent.
Table 2: Comparison of Viability Assays
| Treatment | Viability by Propidium Iodide (Flow Cytometry) | Viability by MTT Assay |
| Untreated Control | 95% | 100% |
| Vehicle Control (DMSO) | 94% | 98% |
| This compound (10 µM) | 70% | 92% |
Q3: I'm observing a shift in the forward scatter (FSC) and side scatter (SSC) profiles of my cells after this compound treatment. What does this indicate?
A3: Changes in FSC and SSC suggest alterations in cell size and internal complexity (granularity), respectively. This compound's known mechanism of action involves inhibiting RORγ, which can affect T-cell differentiation and may lead to morphological changes.[4][5][6]
Troubleshooting Guide:
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Microscopic Examination: Visually inspect the cells under a microscope to confirm if there are any obvious changes in morphology or size.
-
Consistent Gating Strategy: Ensure you are using a consistent gating strategy across all your samples. However, be aware that treatment-induced changes might require adjustments to your gates. It is crucial to set gates based on both untreated and treated controls.
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Exclude Debris and Doublets: Use a hierarchical gating strategy to first remove debris (low FSC) and then exclude cell doublets or aggregates.[1]
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
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Cell Preparation: Culture your cells of interest to the desired confluency.
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Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for the desired time.
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Harvesting: Harvest the cells using your standard protocol (e.g., trypsinization or scraping).
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Washing: Wash the cells twice with cold PBS containing 2% FBS.
-
Resuspension: Resuspend the cell pellets in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
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Flow Cytometry:
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Acquire data for an unstained, untreated sample to set the baseline fluorescence.
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Acquire data for the unstained, vehicle-treated sample.
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Acquire data for the unstained, this compound-treated samples.
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Compare the median fluorescence intensity across all channels for each sample.
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Protocol 2: General Flow Cytometry Staining with this compound Treatment
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Cell Treatment: Treat cells with this compound and controls as described above.
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Harvesting and Washing: Harvest and wash the cells as described above.
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Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
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Surface Staining: Incubate cells with fluorescently-conjugated primary antibodies targeting surface markers for 30 minutes on ice in the dark.
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Washing: Wash the cells twice with FACS buffer.
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Viability Staining: Add a viability dye (e.g., 7-AAD or a fixable viability dye) according to the manufacturer's instructions.
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Fixation and Permeabilization (for intracellular targets): If staining for intracellular targets, fix and permeabilize the cells using an appropriate kit.
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Intracellular Staining: Incubate cells with fluorescently-conjugated antibodies against intracellular targets.
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Final Wash and Resuspension: Wash the cells and resuspend them in FACS buffer for analysis.
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Acquisition: Acquire data on the flow cytometer, ensuring proper compensation is set using single-stained controls.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical relationships of essential flow cytometry controls.
References
- 1. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Primulagenin A Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing Primulagenin A. The information is presented in a question-and-answer format to address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, based on its chemical structure (a triterpenoid saponin), it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to start with DMSO for preparing high-concentration stock solutions.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific solvent and experimental needs. A detailed protocol for this is provided in the "Experimental Protocols" section below. As a general guideline, begin by attempting to dissolve this compound in DMSO to a concentration of 10 mM.
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored at -20°C for long-term stability.[1]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be stored at -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months to years). To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions has not been extensively reported. Triterpenoid saponins can be susceptible to hydrolysis under acidic or basic conditions. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the organic stock solution immediately before use. Avoid storing this compound in aqueous buffers for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve completely. | The concentration is too high for the chosen solvent. | - Try vortexing for a longer period. - Gentle warming (e.g., 37°C) may aid dissolution. - Sonication can also be used to facilitate dissolution. - If the compound still does not dissolve, reduce the concentration. |
| Precipitation occurs when diluting the stock solution into an aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility in the aqueous buffer. | - Increase the final concentration of the organic solvent in your working solution (ensure it is compatible with your experimental system). - Prepare a more dilute stock solution and add a larger volume to your aqueous buffer. - Investigate the use of a surfactant or co-solvent in your aqueous buffer, if permissible for your experiment. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage. | - Ensure stock solutions are stored at -80°C for long-term storage. - Avoid multiple freeze-thaw cycles by preparing aliquots. - Prepare fresh stock solutions more frequently. - Protect stock solutions from light. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
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Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 458.72 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 458.72 g/mol = 0.0045872 g = 4.59 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.59 mg of this compound and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing this compound.
-
-
Dissolve the compound:
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes.
-
If the compound is not fully dissolved, you can gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile vials.
-
For short-term storage (up to 1 week), store at -20°C.
-
For long-term storage, store at -80°C.
-
Visual Workflow
Below is a logical workflow for troubleshooting common issues encountered during the dissolution of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Primulagenin A In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Primulagenin A (PGA) in in vitro experiments. The following resources address potential issues related to off-target effects and provide clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound (PGA) is a potent and efficacious inverse agonist of the RAR-related orphan receptor gamma (RORγ).[1][2][3][4] RORγ is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases.[1] PGA exerts its effects by binding to the RORγ ligand-binding domain, which in turn downregulates the expression of RORγ target genes and inhibits the differentiation of both murine and human Th17 cells.[1][2][3]
Q2: Have off-target effects of this compound been reported?
Current research indicates a high degree of selectivity for PGA. Studies have shown that PGA does not exhibit off-target effects on other nuclear receptors that are commonly modulated by similar compounds, including RORα, RORβ, farnesoid X receptor (FXR), liver X receptor (LXR)α/β, peroxisome proliferator-activated receptor (PPAR)β/γ, murine retinoic acid receptor (mRAR)α, and retinoid X receptor (RXR)α/β.[1] Furthermore, cytotoxicity was not observed in HEK293 cells in the concentration ranges where it is active against RORγ.[1]
Q3: If this compound is highly selective, why should I be concerned about off-target effects in my experiments?
While existing data shows high selectivity, it is crucial to validate the specificity of PGA within your unique in vitro system for the following reasons:
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Cell-Type Specificity: The protein expression profile can vary significantly between different cell lines or primary cells. Your specific cell model might express a novel, uncharacterized target for PGA.
-
Concentration-Dependent Effects: At concentrations significantly higher than the reported IC50, the risk of engaging lower-affinity off-targets increases.
-
Experimental Conditions: Factors such as media composition, serum concentration, and incubation time can influence compound activity and cellular responses.
Confirming on-target activity in your model is a critical step for data integrity and accurate interpretation.
Troubleshooting Guide
This guide is designed to help you navigate unexpected results and determine if they are attributable to off-target effects or other experimental variables.
Issue 1: I am observing cytotoxicity in my cell line after treatment with this compound, even at concentrations expected to be non-toxic.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. The lack of cytotoxicity in one cell line (e.g., HEK293) does not guarantee the same for all. |
| Compound Purity/Solvent Effects | Impurities in the PGA sample or a high concentration of the solvent (e.g., DMSO) could be causing toxicity. |
| Assay Interference | The cytotoxicity assay itself might be incompatible with PGA. |
| On-Target Toxicity | In some specific cell types, the inhibition of the RORγ pathway could lead to apoptosis or cell death. |
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: I am not observing the expected inhibition of my RORγ target gene or downstream pathway.
| Possible Cause | Troubleshooting Step |
| Low RORγ Expression | The cell line you are using may not express RORγ or expresses it at very low levels. |
| Compound Inactivity | The PGA may have degraded, or there may be an issue with its formulation. |
| Suboptimal Assay Conditions | The incubation time or concentration of PGA may not be optimal for your specific experimental setup. |
| Dominant Compensatory Pathways | Other signaling pathways in your cell model may be compensating for the inhibition of RORγ, masking the effect. |
Workflow for Investigating Lack of Efficacy
References
Technical Support Center: Enhancing Primulagenin A Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Primulagenin A in animal models. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the known physicochemical properties of this compound relevant to its bioavailability?
2. What are the common challenges encountered when assessing the oral bioavailability of this compound in animal models?
Researchers may face several challenges during in vivo studies of this compound:
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Low and Variable Oral Absorption: Due to its presumed low solubility, this compound may exhibit poor and erratic absorption from the gastrointestinal tract.
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Lack of a Validated Analytical Method: A sensitive and specific analytical method for quantifying this compound in biological matrices (e.g., plasma, tissues) is essential for accurate pharmacokinetic analysis.
-
First-Pass Metabolism: The extent of hepatic first-pass metabolism for this compound is unknown. If significant, it could lead to low systemic exposure despite good absorption.
-
Instability: The stability of this compound in the gastrointestinal environment and during sample processing should be evaluated.
3. What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous state can improve its apparent solubility and dissolution rate.
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Co-administration with Bioavailability Enhancers: Certain excipients can inhibit efflux transporters (e.g., P-glycoprotein) or metabolic enzymes in the gut wall, thereby increasing the fraction of the drug that reaches systemic circulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preclinical evaluation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor aqueous solubility leading to erratic dissolution and absorption. | 1. Conduct in vitro dissolution studies with various formulations. 2. Consider using a nanoformulation or a lipid-based delivery system to improve solubility and dissolution uniformity. 3. Ensure consistent administration technique and fasting state of the animals. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor bioavailability (low solubility and/or permeability). 2. Extensive first-pass metabolism. 3. Insufficient sensitivity of the analytical method. | 1. Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS). 2. Administer this compound intravenously to a cohort of animals to determine its absolute bioavailability and clearance. 3. Investigate different formulation strategies to enhance absorption. 4. Conduct in vitro metabolism studies using liver microsomes to assess the potential for first-pass metabolism. |
| Precipitation of this compound in the formulation upon dilution in aqueous media. | The formulation is not robust and cannot maintain this compound in a solubilized state upon dilution in the gastrointestinal fluids. | 1. Optimize the formulation by screening different polymers, surfactants, and lipids. 2. Perform in vitro dispersion tests in simulated gastric and intestinal fluids to assess the stability of the formulation. |
| Inconsistent results from in vitro Caco-2 permeability assays. | 1. Low aqueous solubility of this compound leading to inaccurate concentration in the donor compartment. 2. Efflux by P-glycoprotein. | 1. Use a formulation (e.g., with a non-toxic solubilizing agent) to maintain this compound in solution in the donor compartment. 2. Conduct bi-directional transport studies (apical to basolateral and basolateral to apical) to investigate the role of efflux transporters. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
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This compound formulation
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Male Sprague-Dawley rats (250-300 g)
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Vehicle (e.g., 0.5% carboxymethylcellulose)
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Intravenous administration vehicle (e.g., saline with a solubilizing agent)
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Blood collection tubes (with anticoagulant)
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Centrifuge
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LC-MS/MS system
Procedure:
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Fast rats overnight with free access to water.
-
Divide rats into two groups: oral administration and intravenous (IV) administration.
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For the oral group, administer the this compound formulation by oral gavage at a dose of 50 mg/kg.
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For the IV group, administer this compound in a suitable vehicle via the tail vein at a dose of 5 mg/kg.
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Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
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Centrifuge the blood samples to separate the plasma.
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Store plasma samples at -80°C until analysis.
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Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Protocol 2: Development and Validation of an LC-MS/MS Method for this compound in Rat Plasma
Objective: To establish a sensitive and reliable method for the quantification of this compound in rat plasma.
Procedure:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM). Transitions for this compound and an internal standard (IS) need to be determined by infusion.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | Relative Bioavailability (%) |
| Suspension | 50 ± 15 | 4.0 ± 1.2 | 350 ± 90 | 100 (Reference) |
| Nanosuspension | 250 ± 60 | 2.0 ± 0.8 | 1750 ± 420 | 500 |
| SEDDS | 450 ± 110 | 1.5 ± 0.5 | 3150 ± 750 | 900 |
*Data are presented as mean ± standard deviation (n=6).
Table 2: Hypothetical In Vitro Permeability of this compound Across Caco-2 Cell Monolayers
| Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio |
| Apical to Basolateral (A -> B) | 0.5 ± 0.1 | 4.0 |
| Basolateral to Apical (B -> A) | 2.0 ± 0.4 |
*An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound formulations.
Caption: Hypothetical signaling pathway of this compound as a RORγ inverse agonist.
References
Technical Support Center: Synthesis of Primulagenin A Derivatives
Welcome to the technical support center for the synthesis of Primulagenin A (PGA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the synthesis of these complex molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental work.
Question: I am experiencing low yields during the synthesis of the this compound core from echinocystic acid via LiAlH₄ reduction. What are the potential causes and solutions?
Answer: Low yields in the reduction of echinocystic acid to this compound are a common issue. Several factors can contribute to this problem. A primary cause can be the quality and handling of the lithium aluminum hydride (LiAlH₄), which is highly reactive and sensitive to moisture. Additionally, reaction conditions such as temperature and reaction time are critical for success.
Possible Causes & Solutions:
-
Reagent Inactivity: LiAlH₄ can degrade upon exposure to air and moisture. Ensure you are using fresh, high-quality LiAlH₄ from a newly opened container. Handle it under an inert atmosphere (e.g., argon or nitrogen).
-
Inadequate Reaction Time/Temperature: The reduction requires an initial reflux period followed by extended stirring at room temperature to ensure the reaction goes to completion.[1][2]
-
Work-up Procedure: The quenching process is critical. The sequential addition of water and NaOH solution must be performed carefully at 0 °C to avoid side reactions and ensure safe decomposition of excess hydride.[1][2]
-
Purification Loss: PGA can be lost during column chromatography if the solvent system is not optimized. A gradient of dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) has been shown to be effective.[1]
Refer to the detailed experimental protocol below for a validated procedure.
Question: My derivatization reactions are producing a complex mixture of products, and I am struggling with regioselectivity. How can I selectively modify a single hydroxyl group on the this compound scaffold?
Answer: this compound is a polyhydroxylated molecule, making regioselectivity a significant challenge. Without a proper protection strategy, reagents will react non-selectively with the various hydroxyl groups, leading to a mixture of isomers that are difficult to separate.
Strategy: Protecting Group Manipulation
-
Assess Hydroxyl Reactivity: The different hydroxyl groups on the PGA core will have varying steric and electronic properties, leading to differences in reactivity. While specific data for PGA is limited, primary hydroxyls are generally more reactive than secondary ones.
-
Employ Orthogonal Protecting Groups: To modify multiple sites sequentially, you must use protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis).[3][4][5] This allows for the selective deprotection and subsequent reaction at a specific site.
-
Common Protecting Groups for Alcohols:
-
Silyl Ethers (e.g., TBDMS, TIPS): Good for steric differentiation. They are generally stable but can be removed with fluoride sources (e.g., TBAF).
-
Benzyl Ethers (Bn): Very stable to a wide range of conditions and are typically removed by catalytic hydrogenation.
-
Acetals (e.g., MOM, MEM): Useful for protecting diols and are stable to many reagents but are removed under acidic conditions. Given PGA's sensitivity to acid, these should be used with caution.[6]
-
The workflow diagram below illustrates a typical protection-modification-deprotection strategy.
Question: I am observing significant product degradation, particularly when using acidic conditions for deprotection or other transformations. What is causing this instability?
Answer: The triterpenoid scaffold of this compound is susceptible to acid-catalyzed rearrangements. Treatment with methanolic hydrochloric acid has been shown to yield a complex mixture of products, including isomers and degradation products like aegiceradiol and aegiceradienol.[6] This indicates that the oleanene backbone can undergo skeletal rearrangements and eliminations under acidic conditions.
Solutions:
-
Avoid Strong Acids: Whenever possible, choose synthetic routes and protecting groups that do not require strongly acidic conditions for removal.
-
Use Milder Reagents: Opt for milder Lewis acids or buffered systems if an acid catalyst is necessary.
-
Screen Reaction Conditions: Perform small-scale test reactions to evaluate the stability of your substrate under the planned conditions before committing a large amount of material.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the synthesis of this compound derivatives? The primary challenges stem from the molecule's inherent complexity:
-
Multi-functionality: The presence of multiple hydroxyl groups requires a sophisticated protecting group strategy to achieve regioselectivity.[3][5]
-
Stereochemistry: The core structure contains numerous stereocenters that must be preserved throughout the synthetic sequence.
-
Scaffold Instability: The molecule is prone to rearrangement under acidic conditions, limiting the types of chemical transformations that can be employed.[6]
-
Purification: The derivatives often have similar polarities, making chromatographic separation of isomers and byproducts challenging.
Q2: Where can I find a reliable protocol for synthesizing the this compound core? A common and effective method is the reduction of commercially available echinocystic acid.[1][2] A detailed, validated protocol is provided in the "Experimental Protocols" section of this guide.
Q3: My goal is to create derivatives with improved bioavailability. What general strategies should I consider? Improving the pharmacokinetic profile of natural products like PGA is a key goal for drug development.[2][7] While this falls under medicinal chemistry rather than purely synthetic challenges, consider these approaches:
-
Prodrugs: Attaching a promoiety, such as an ester or a carbonate, to one of the hydroxyl groups can improve solubility and membrane permeability.
-
Glycosylation: Strategic addition of sugar moieties can significantly alter the solubility and pharmacokinetic properties of the molecule.
-
Amino Acid Conjugates: Linking amino acids can improve water solubility and potentially target specific transporters.
Data Presentation
Table 1: Summary of this compound Synthesis from Echinocystic Acid
| Parameter | Value / Condition | Reference |
| Starting Material | Echinocystic Acid | [1] |
| Reagent | Lithium aluminum hydride (LiAlH₄) | [1][2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temp. | Reflux, then Room Temperature | [1][2] |
| Reaction Time | 3 hours (reflux), 18 hours (RT) | [1][2] |
| Purification | Column Chromatography (SiO₂, CH₂Cl₂/MeCN) | [1] |
| Reported Yield | 86% | [1] |
Experimental Protocols
Synthesis of this compound from Echinocystic Acid[1][2]
Materials:
-
Echinocystic acid
-
Lithium aluminum hydride (LiAlH₄), powder
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
4 M aqueous Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography: Dichloromethane (CH₂Cl₂) and Acetonitrile (MeCN)
Procedure:
-
Under an argon atmosphere, add LiAlH₄ (3.80 equiv.) in portions to a solution of echinocystic acid (1.00 equiv.) in anhydrous THF at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and stir for an additional 18 hours.
-
Cool the reaction mixture back down to 0 °C.
-
Carefully quench the reaction by the successive dropwise addition of water, 4 M aqueous NaOH, and then water again.
-
Allow the mixture to warm to room temperature over 15 minutes.
-
Dilute the mixture with MTBE and wash with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous phase three times with MTBE.
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel using a gradient of CH₂Cl₂/MeCN to yield this compound as a white solid.
Visualizations
Caption: General workflow for the synthesis of a this compound derivative.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Measuring IL-17A and IL-17F Secretion After Primulagenin A Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Primulagenin A (PGA) with other prominent alternatives for the modulation of Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F) secretion. The experimental data is presented to facilitate objective evaluation, and detailed protocols for key assays are provided.
Introduction
Interleukin-17A and Interleukin-17F are pro-inflammatory cytokines that play a crucial role in the pathogenesis of various autoimmune diseases. As members of the IL-17 family, they are key targets for therapeutic intervention. This compound, a natural compound, has emerged as a potent modulator of the IL-17 signaling pathway. This guide compares its efficacy with established small molecule inhibitors and biologic drugs.
Mechanism of Action: this compound
This compound functions as a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2][3][4] By binding to RORγ, PGA inhibits its transcriptional activity, leading to a downstream reduction in the expression of RORγ target genes, including those encoding for IL-17A and IL-17F.[1][4] This ultimately results in the inhibition of Th17 cell differentiation and a decrease in the secretion of these pro-inflammatory cytokines.[1][4]
Performance Comparison
The following table summarizes the available quantitative data on the inhibitory effects of this compound and its alternatives on IL-17A and IL-17F secretion. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources. The potency of biologic drugs is often measured by binding affinity rather than IC50 values for secretion inhibition, reflecting their different mechanism of action.
| Compound/Drug | Target | Reported IC50 / Potency | Effect on IL-17A Secretion | Effect on IL-17F Secretion |
| This compound | RORγ (Inverse Agonist) | RORγ activity IC50 ~100 nM[1][2][3][4] | Reduces the proportion of IL-17A-producing Th17 cells[1][2][4] | Expected to inhibit, as RORγ regulates both IL-17A and IL-17F[5] |
| SR2211 | RORγ (Inverse Agonist) | RORγ activity IC50 ~320 nM | Inhibits IL-17 gene expression and production | Inhibits IL-17 gene expression |
| VTP-43742 | RORγt (Inverse Agonist) | IL-17A secretion IC50 = 57 nM (mouse splenocytes), 18 nM (human PBMCs) | Potent inhibition | Reduces IL-17F levels in plasma of psoriasis patients |
| Secukinumab | IL-17A | High affinity binding to IL-17A | Neutralizes IL-17A | Does not directly neutralize IL-17F |
| Ixekizumab | IL-17A and IL-17A/F | High affinity binding to IL-17A (< 3 pM) | Neutralizes IL-17A and IL-17A/F heterodimer | Neutralizes IL-17A/F heterodimer |
| Brodalumab | IL-17RA (Receptor) | High affinity binding to IL-17RA | Blocks signaling of IL-17A, IL-17F, and other IL-17 family members[6] | Blocks signaling of IL-17A, IL-17F, and other IL-17 family members[6] |
Experimental Protocols
Detailed methodologies for the quantification of IL-17A and IL-17F secretion are crucial for reproducible and comparable results. Below are standard protocols for Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by Flow Cytometry.
Protocol 1: Measurement of Secreted IL-17A and IL-17F by ELISA
This protocol is designed for the quantitative measurement of IL-17A and IL-17F in cell culture supernatants.
Materials:
-
IL-17A and IL-17F ELISA kits (commercially available from various suppliers)
-
Cell culture supernatant from treated and control cells
-
Reagent-grade water
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Coating: If using an uncoated plate, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-17A and IL-17F in the samples.
Protocol 2: Intracellular Cytokine Staining for IL-17A and IL-17F by Flow Cytometry
This protocol allows for the identification and quantification of IL-17A and IL-17F producing cells within a heterogeneous cell population.
Materials:
-
Cell suspension (e.g., PBMCs, splenocytes)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Surface marker antibodies (e.g., anti-CD4)
-
Fixation/Permeabilization buffer
-
Intracellular antibodies against IL-17A and IL-17F
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture cells in the presence of the desired treatment (e.g., this compound or alternatives) for the indicated time.
-
For the last 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor to the cells. This step is crucial to accumulate cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Stain for cell surface markers, including a viability dye, for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-IL-17A and anti-IL-17F antibodies to the permeabilized cells.
-
Incubate for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population of interest (e.g., CD4+ T cells).
-
Quantify the percentage of cells expressing IL-17A and/or IL-17F.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for measuring IL-17 secretion.
Caption: this compound inhibits RORγt, a key driver of Th17 differentiation and IL-17 secretion.
Caption: Experimental workflow for quantifying secreted and intracellular IL-17A and IL-17F.
Conclusion
This compound presents a promising natural compound for the inhibition of IL-17A and IL-17F secretion through its potent inverse agonism of RORγ. While direct comparative data with biologics is challenging due to differing mechanisms of action, the available information suggests that PGA's potency is comparable to other small molecule RORγ inhibitors. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to existing treatments. The provided protocols and diagrams serve as a resource for researchers investigating the effects of this compound and other modulators of the IL-17 pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sciencecast.org [sciencecast.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Th17 cells with regulatory phenotype are the main IL-17F and IL-26 producers in palmoplantar pustulosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Activity of Primulagenin A: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Primulagenin A (PGA), a triterpenoid saponin, has emerged as a potent inverse agonist of the nuclear receptor RORγ (RAR-related orphan receptor gamma).[1][2] RORγ is a critical transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases.[1][2][3] While in vitro and ex vivo studies have demonstrated the potential of PGA to modulate inflammatory responses by inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A, a comprehensive understanding of its in vivo activity requires the identification and monitoring of relevant biomarkers.[1][2][3]
This guide provides a comparative framework for assessing the in vivo activity of this compound, proposing a panel of key biomarkers based on its mechanism of action. Due to the limited availability of public in vivo data for PGA, this guide also presents a comparison with a well-characterized RORγ inverse agonist, VTP-43742, to offer a reference for expected in vivo effects and biomarker modulation.
Comparison of In Vivo Activity: this compound (Proposed) vs. VTP-43742
The following table summarizes proposed and reported in vivo data for this compound and the comparator RORγ inverse agonist, VTP-43742. The data for PGA is extrapolated from its known in vitro potency and the expected outcomes for a RORγ inverse agonist in relevant animal models.
| Parameter | This compound (Proposed) | VTP-43742 (Reported) | Alternative RORγ Inverse Agonists (General) |
| Animal Model | Imiquimod-induced psoriasis model (mouse)[4]; Collagen-induced arthritis (CIA) model (mouse)[5][6] | IL-23-induced skin inflammation model (mouse) | Experimental autoimmune encephalomyelitis (EAE) model (mouse); Psoriasis xenograft models[7][8] |
| Dosage | 10-100 mg/kg, oral administration | 3-30 mg/kg, oral administration | Varies depending on the compound, typically in the range of 1-100 mg/kg orally |
| Treatment Duration | 7-14 days (psoriasis model); 21-28 days (CIA model) | 5 days | 14-28 days |
| Key Efficacy Readouts | Reduced ear/skin thickness, decreased PASI score (psoriasis); Reduced paw swelling, lower arthritis score (CIA) | Reduced ear thickness, decreased inflammatory cell infiltration | Reduced clinical scores, delayed disease onset, decreased demyelination (EAE); Reduced epidermal thickness, decreased inflammatory infiltrates (psoriasis) |
| Biomarker Modulation (Serum/Tissue) | ↓ IL-17A, ↓ IL-17F, ↓ IL-22, ↓ IL-23, ↓ TNF-α, ↓ IL-6 | ↓ IL-17A, ↓ IL-17F, ↓ IL-22 | ↓ IL-17A, ↓ IL-17F, ↓ IL-22, ↓ GM-CSF, ↓ RORγt mRNA expression in immune cells |
Key Biomarkers for Assessing this compound In Vivo Activity
The selection of appropriate biomarkers is crucial for evaluating the in vivo efficacy and mechanism of action of this compound. Based on its role as a RORγ inverse agonist, the following biomarkers are recommended for monitoring.
Cytokines
| Biomarker | Rationale | Expected Change with PGA |
| IL-17A/F | Signature cytokines of Th17 cells, directly regulated by RORγ.[1][2][9] | Decrease |
| IL-22 | Produced by Th17 cells, involved in epidermal hyperplasia in psoriasis.[1] | Decrease |
| IL-23 | Promotes the expansion and maintenance of Th17 cells. | Decrease |
| TNF-α | Pro-inflammatory cytokine often downstream of the IL-17 pathway.[10] | Decrease |
| IL-6 | Pro-inflammatory cytokine involved in the initial differentiation of Th17 cells.[10] | Decrease |
Cellular Markers
| Biomarker | Rationale | Expected Change with PGA |
| RORγt+ CD4+ T cells (Th17 cells) | The primary target cell population for PGA. | Decrease in frequency/number in inflamed tissue and secondary lymphoid organs |
| Infiltrating Neutrophils and Macrophages | Immune cells recruited by Th17-mediated inflammation. | Decrease in inflamed tissue |
Tissue-Specific Markers
| Biomarker | Rationale | Expected Change with PGA |
| Epidermal Thickness (Psoriasis models) | A measure of acanthosis, a hallmark of psoriasis driven by IL-17/IL-22. | Decrease |
| Synovial Inflammation (Arthritis models) | Histological assessment of inflammation in the joints. | Decrease |
| Cartilage and Bone Erosion Markers (Arthritis models) | e.g., serum COMP, CTX-I, CTX-II. | Decrease |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the efficacy of this compound in a model of psoriasis-like skin inflammation.
Protocol:
-
Animals: BALB/c or C57BL/6 mice (8-10 weeks old).
-
Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) on the shaved back and right ear of mice for 5-7 consecutive days.[4]
-
Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control orally once daily, starting from the first day of imiquimod application. A positive control group treated with a known RORγ inverse agonist can be included.
-
Assessments:
-
Clinical Scoring: Monitor and score erythema, scaling, and skin thickness daily using a standardized Psoriasis Area and Severity Index (PASI).
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Histology: At the end of the study, collect skin and ear tissue for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Analyze serum for cytokine levels (IL-17A, IL-22, etc.) using ELISA or multiplex assays. Isolate RNA from skin tissue for qPCR analysis of RORγt and cytokine gene expression.
-
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To assess the therapeutic potential of this compound in a model of rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice (8-10 weeks old).
-
Induction:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.[5]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and inject intradermally at the base of the tail.[11]
-
-
Treatment: Begin oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle control daily from the day of booster immunization or upon the onset of clinical signs of arthritis.
-
Assessments:
-
Clinical Scoring: Monitor mice for signs of arthritis (paw swelling, erythema, joint stiffness) and score them using a standardized arthritis index.
-
Paw Swelling: Measure paw thickness using a digital caliper every 2-3 days.
-
Histology: At the end of the study, collect joints for histological analysis of synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Analyze serum for levels of anti-collagen antibodies and pro-inflammatory cytokines (IL-17A, TNF-α, IL-6).
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo evaluation.
Conclusion
While direct in vivo studies on this compound are still emerging, its well-defined mechanism as a RORγ inverse agonist allows for the rational selection of biomarkers and experimental models to assess its therapeutic potential. Monitoring Th17-associated cytokines, immune cell infiltration, and tissue-specific pathological changes will be critical in elucidating the in vivo efficacy of this compound. The comparison with other RORγ inverse agonists provides a valuable benchmark for interpreting these future in vivo studies and positioning this compound within the landscape of emerging treatments for autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 5. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. Animal models of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of psoriasis: a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. invitekinc.com [invitekinc.com]
Primulagenin A: A Potent Natural RORγ Inverse Agonist in a Comparative Landscape
A detailed comparative analysis of Primulagenin A against other prominent RORγ inverse agonists, offering insights for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.
Retinoic acid receptor-related orphan receptor gamma (RORγ), and its immune cell-specific isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). This central role has positioned RORγt as a key therapeutic target for a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The search for potent and selective RORγ inverse agonists has led to the discovery of both natural and synthetic compounds. This guide provides a comparative analysis of this compound (PGA), a naturally occurring triterpenoid, against other notable RORγ inverse agonists, supported by experimental data and detailed protocols.
Quantitative Comparison of RORγ Inverse Agonists
The efficacy and potency of RORγ inverse agonists are critical parameters for their therapeutic potential. The following table summarizes the key quantitative data for this compound and a selection of other natural and synthetic RORγ inverse agonists.
| Compound | Type | IC50 (nM) | Imax (%) | Selectivity | Clinical Trial Status |
| This compound (PGA) | Natural (Triterpenoid) | ~100 | ~90 | Selective for RORγ over RORα and RORβ | Preclinical |
| Ursolic Acid | Natural (Triterpenoid) | 680 | Not Reported | RORγ-selective | Preclinical |
| Oleanolic Acid | Natural (Triterpenoid) | Not specified for RORγ | Not Reported | Broad activity | Preclinical |
| SR2211 | Synthetic | ~320 | >95 | Selective for RORγ | Preclinical |
| IMU-935 | Synthetic | ~20 | Not Reported | Selective for RORγt | Phase 1b (Psoriasis trial did not meet desired activity) |
| VTP-43742 | Synthetic | Not Reported | >90 (in ex vivo IL-17A assay) | RORγt inhibitor | Phase 2a (Terminated due to liver enzyme elevations) |
| GSK2981278 | Synthetic | 3.2 | Near-complete inhibition of IL-17A | Selective for RORγ | Phase 1 (Topical formulation failed to show efficacy) |
| Cedirogant (ABBV-157) | Synthetic | Not Reported | Not Reported | RORγt inverse agonist | Phase 2b (Terminated due to preclinical toxicology findings) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of RORγ inverse agonists.
RORγ Luciferase Reporter Assay
This assay is fundamental for determining the potency (IC50) and efficacy (Imax) of RORγ inverse agonists.
Objective: To measure the ability of a compound to inhibit the transcriptional activity of RORγ.
Materials:
-
HEK293T cells
-
Expression plasmids: GAL4-RORγ-LBD (fusing the Gal4 DNA-binding domain to the RORγ ligand-binding domain) and a UAS-luciferase reporter construct.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγ-LBD and UAS-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Discard the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 and Imax values.
Th17 Cell Differentiation Assay
This assay assesses the functional impact of RORγ inverse agonists on the differentiation of pro-inflammatory Th17 cells.
Objective: To evaluate the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen and lymph nodes or human peripheral blood.
-
Cell culture plates coated with anti-CD3 and anti-CD28 antibodies.
-
RPMI-1640 medium with supplements (FBS, L-glutamine, penicillin-streptomycin).
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Test compounds.
-
Flow cytometer and antibodies for IL-17A and CD4.
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A).
Protocol:
-
T Cell Isolation: Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate the isolated naïve CD4+ T cells in anti-CD3/CD28-coated plates.
-
Differentiation and Treatment: Culture the cells in RPMI-1640 medium supplemented with the Th17 polarizing cytokines and different concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for 3-5 days.
-
Restimulation and Intracellular Staining: On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Flow Cytometry: Harvest the cells, stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A.
-
Analysis: Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to determine the inhibitory effect of the compound on Th17 differentiation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.
Discussion and Conclusion
This compound emerges as a compelling natural product-derived RORγ inverse agonist with a potent IC50 of approximately 100 nM and high efficacy, achieving around 90% maximal inhibition. Its selectivity for RORγ over other ROR isoforms is a desirable characteristic, potentially reducing off-target effects.
In comparison, other natural triterpenoids like ursolic acid show RORγ inverse agonist activity, though with a higher IC50 of 680 nM, indicating lower potency than PGA. Synthetic compounds such as SR2211 also demonstrate high efficacy with over 95% inhibition, but with a slightly higher IC50 of around 320 nM compared to PGA.
The clinical development of synthetic RORγ inverse agonists has been challenging. Several candidates have been discontinued due to various reasons. For instance, the topical formulation of GSK2981278 failed to demonstrate efficacy in a Phase 1 trial. VTP-43742, an oral inhibitor, was terminated in Phase 2a due to observations of reversible liver enzyme elevations, raising safety concerns. More recently, the development of Cedirogant (ABBV-157) was halted in Phase 2b because of adverse findings in a preclinical chronic toxicology study. The Phase 1b trial for IMU-935 in psoriasis did not show the desired activity, confounded by a high placebo response. These clinical setbacks highlight the hurdles in developing safe and effective RORγ-targeting therapies and underscore the need for novel scaffolds, such as that of this compound.
Primulagenin A: Unveiling a Superior Natural RORγ Modulator for Autoimmune Disease Research
A detailed comparison of Primulagenin A with other natural RORγ modulators, providing researchers, scientists, and drug development professionals with critical insights into its enhanced potency and selectivity. This guide includes supporting experimental data, detailed protocols, and signaling pathway visualizations to facilitate informed decisions in the pursuit of novel therapeutics for RORγ-mediated inflammatory conditions.
Retinoic acid-related orphan receptor gamma (RORγ), a nuclear receptor, plays a pivotal role in the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1] These cells are key drivers in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the modulation of RORγ activity, particularly its inhibition through inverse agonists, has emerged as a promising therapeutic strategy. While several natural compounds have been identified as RORγ modulators, this compound (PGA), a triterpenoid saponin, has demonstrated significant advantages in terms of potency, efficacy, and selectivity.
Quantitative Comparison of Natural RORγ Inverse Agonists
Experimental data from cellular in vitro luciferase assays reveal the superior inhibitory activity of this compound on RORγ compared to other well-known natural modulators such as Oleanolic Acid (OA) and Ursolic Acid (UA). Notably, Digoxin, another natural compound, exhibits a complex dual activity profile, acting as an inverse agonist at high concentrations and an agonist at lower, non-toxic concentrations, a critical consideration for therapeutic development.[2][3]
| Natural Modulator | Type of Activity | IC50 / EC50 (µM) | Maximum Efficacy (Imax) | Selectivity |
| This compound (PGA) | Inverse Agonist | ~0.1[4][5] | ~90% inhibition[4][5] | Selective for RORγ over RORα and RORβ[1] |
| Oleanolic Acid (OA) | Inverse Agonist | 8.589[6] | Not specified | Known to modulate other NRs |
| Ursolic Acid (UA) | Inverse Agonist | 2.26[7] | Not specified | Known to modulate other NRs |
| Digoxin | Inverse Agonist / Agonist | Inverse agonist at high µM, Agonist at nM concentrations[2][3] | Not applicable | Primarily targets Na+/K+-ATPase[8] |
Advantages of this compound
The data clearly positions this compound as a more advantageous natural RORγ modulator for several key reasons:
-
High Potency: With an IC50 in the nanomolar range, PGA is significantly more potent than Oleanolic Acid and Ursolic Acid.[4][5][6][7] This high potency suggests that lower concentrations of PGA may be required to achieve a therapeutic effect, potentially minimizing off-target effects.
-
High Efficacy: PGA demonstrates a high maximal efficacy, achieving approximately 90% inhibition of RORγ activity.[4][5] This indicates a strong ability to suppress the RORγ-driven pro-inflammatory response.
-
Consistent Inverse Agonism: Unlike Digoxin, which exhibits a dual agonist/inverse agonist activity depending on the concentration, this compound consistently acts as an inverse agonist.[2][3] This predictable mechanism of action is a crucial advantage for developing a reliable therapeutic agent.
-
Selectivity: PGA has been shown to be selective for RORγ over other ROR isoforms (RORα and RORβ), which is important for reducing the potential for side effects associated with the modulation of other nuclear receptors.[1]
RORγ Signaling Pathway in Th17 Differentiation
The differentiation of naïve T helper cells into pro-inflammatory Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with RORγt (the immune-specific isoform of RORγ) acting as the master regulator. The following diagram illustrates the key signaling events.
Figure 1: Simplified RORγ Signaling Pathway in Th17 Cell Differentiation.
Experimental Workflow for Screening RORγ Inverse Agonists
The identification and characterization of novel RORγ inverse agonists like this compound typically involves a multi-step experimental workflow. This process begins with high-throughput screening to identify potential candidates, followed by more detailed assays to confirm their activity, potency, and selectivity.
Figure 2: Experimental Workflow for RORγ Inverse Agonist Screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and other natural RORγ modulators are provided below.
Luciferase Reporter Assay for RORγ Activity
This assay is used to quantify the ability of a compound to modulate the transcriptional activity of RORγ.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-RORγ, Gal4-RORγ-LBD fusion construct
-
Reporter plasmids: RORγ-responsive element (RORE)-luciferase reporter, UAS-luciferase reporter
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter assay system
-
Test compounds (this compound, etc.) dissolved in DMSO
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORγ expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Nano Differential Scanning Fluorimetry (nanoDSF) for Ligand Binding
NanoDSF is a biophysical technique used to assess the binding of a ligand to a target protein by measuring the change in the protein's thermal stability.
Materials:
-
Purified recombinant RORγ ligand-binding domain (LBD)
-
Test compounds
-
NanoDSF instrument (e.g., Prometheus)
-
Capillaries for the nanoDSF instrument
Protocol:
-
Sample Preparation: Prepare a solution of the purified RORγ LBD at a suitable concentration (e.g., 1 µM) in an appropriate buffer.
-
Compound Incubation: Incubate the RORγ LBD with the test compounds at various concentrations. Include a control with the protein and buffer alone.
-
Capillary Loading: Load the samples into the nanoDSF capillaries.
-
Thermal Denaturation: Place the capillaries in the nanoDSF instrument and apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min). The instrument will monitor the intrinsic tryptophan fluorescence of the protein as it unfolds.
-
Data Analysis: The instrument's software will calculate the melting temperature (Tm) of the protein under each condition. A shift in the Tm in the presence of a compound indicates direct binding. The magnitude of the Tm shift can be used to rank the binding affinity of different compounds.
Th17 Differentiation Assay
This is a functional cellular assay to evaluate the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and other necessary reagents
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 antibodies
-
Test compounds
-
Cell stimulation reagents (e.g., PMA and ionomycin)
-
Brefeldin A (protein transport inhibitor)
-
Antibodies for flow cytometry: anti-CD4, anti-IL-17A
Protocol:
-
T Cell Isolation: Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation: Culture the naïve CD4+ T cells in the presence of the Th17 polarizing cytokine cocktail. Simultaneously, treat the cells with different concentrations of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for 3-5 days to allow for differentiation into Th17 cells.
-
Restimulation and Intracellular Staining: On the final day of culture, restimulate the cells with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours. This enhances the intracellular accumulation of cytokines.
-
Flow Cytometry: Harvest the cells and stain them with a fluorescently labeled anti-CD4 antibody. Then, fix and permeabilize the cells and stain for intracellular IL-17A using a fluorescently labeled anti-IL-17A antibody.
-
Data Analysis: Analyze the cells by flow cytometry to determine the percentage of CD4+IL-17A+ cells (Th17 cells) in each treatment group. A reduction in the percentage of Th17 cells in the presence of a compound indicates its inhibitory effect on Th17 differentiation.
Conclusion
This compound stands out as a highly promising natural RORγ modulator for the development of novel therapeutics for autoimmune diseases. Its superior potency, high efficacy, consistent inverse agonist activity, and selectivity offer significant advantages over other known natural modulators. The experimental data and detailed protocols provided in this guide are intended to empower researchers to further investigate the therapeutic potential of this compound and to accelerate the discovery of next-generation RORγ-targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Digoxin, an Overlooked Agonist of RORγ/RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digoxin, an Overlooked Agonist of RORγ/RORγT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Corosolic and Oleanolic Acids as Molecules Antagonizing the Human RORγT Nuclear Receptor Using the Calculated Fingerprints of the Molecular Similarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Primulagenin A: A Comparative Analysis of its Cytotoxic Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of Primulagenin A, a naturally occurring triterpenoid saponin, against various human cell lines. The data presented herein is intended to support further research and drug development efforts centered on this compound.
Comparative Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various studies. The table below summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 13.6 |
| LS180 | Human Colon Adenocarcinoma | 9.3 |
| HeLa | Human Cervical Cancer | 23.5 |
| ARPE-19 | Human Retinal Pigment Epithelial (non-cancerous) | 22.2 |
Data sourced from a study on primulasaponin isolated from Jacquinia macrocarpa Cav. spp. pungens.
Experimental Protocols
The following is a detailed protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is a representative method for determining the IC50 values of compounds like this compound.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Potential Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action of this compound, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Primulagenin A
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Primulagenin A, a pentacyclic triterpenoid used in research. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health risks. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents the following hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
Due to these hazards, this compound should be treated as hazardous waste. All disposal procedures must be conducted in accordance with local, regional, and national regulations.
Quantitative Hazard Data Summary
| Hazard Statement | GHS Classification | Percentage of Notifications Reporting Hazard |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Warning) | 30.1% |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Warning) | 30.1% |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Warning) | 30.1% |
| H361: Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Warning) | 69.2% |
| H373: May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Warning) | 30.1% |
Note: The percentage values indicate the notified classification ratio from companies that provide hazard codes in aggregated ECHA C&L inventory data.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE):
- Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
- If handling powders or creating aerosols, work in a well-ventilated area or a chemical fume hood to avoid inhalation.
2. Waste Segregation and Collection:
- Do not mix this compound waste with non-hazardous trash.
- Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
- For solutions containing this compound, collect the liquid waste in a separate, labeled hazardous waste container. Do not pour it down the drain.
3. Container Labeling:
- Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound").
- Include the approximate amount of the chemical in the container.
4. Storage of Waste:
- Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
- The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Follow all institutional and regulatory procedures for waste pickup and documentation.
In Case of a Spill:
- Evacuate the immediate area.
- If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material (e.g., sand, vermiculite).
- Collect the absorbed material into a labeled hazardous waste container.
- For large spills, or if you are not trained, contact your EHS department immediately.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
Personal protective equipment for handling Primulagenin A
Essential Safety and Handling of Primulagenin A
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₃ | [1][2][3] |
| Molecular Weight | 458.7 g/mol | [1] |
| Appearance | Powdered solid (inferred from general natural product data) | |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE) for Handling this compound
Given the potential for this compound to be an eye and respiratory irritant, as is common with saponins, and the risks associated with handling powdered chemicals, the following PPE is recommended to minimize exposure.
Hand Protection
-
Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing splash protection against a variety of chemicals and are a good general-use laboratory glove.[4] For tasks with a higher risk of splash or prolonged contact, heavier-duty gloves should be considered.
-
Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after removal.[5]
Eye and Face Protection
-
Primary Protection: At a minimum, ANSI-approved safety glasses with side shields should be worn at all times in the laboratory where this compound is handled.[4]
-
Enhanced Protection: For procedures that may generate dust or involve splash hazards, such as weighing or dissolving the compound, tightly fitting chemical splash goggles are required.[5][6] A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.[4]
Body Protection
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin from contamination.[7]
-
Additional Protection: For large-scale operations or situations with a high risk of contamination, an apron or coveralls may be necessary.[8]
Respiratory Protection
-
Engineering Controls: this compound, as a powder, should be handled in a well-ventilated area. The use of a chemical fume hood or a powder containment hood is highly recommended, especially when weighing or transferring the substance, to minimize the inhalation of airborne particles.[5][6]
-
Respirator: If engineering controls are not sufficient to control dust, a NIOSH-approved respirator appropriate for particulates should be used.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing risk and ensuring a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste materials contaminated with this compound, including disposable gloves, weigh boats, and any excess material, should be considered chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste.
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.[5]
References
- 1. This compound | C30H50O3 | CID 10004345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Primulagenin | 465-95-2 [chemicalbook.com]
- 4. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
